molecular formula C12H12N2O3 B2862020 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid CAS No. 1439902-33-6

1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid

Katalognummer: B2862020
CAS-Nummer: 1439902-33-6
Molekulargewicht: 232.239
InChI-Schlüssel: QEQWDHZSGCUFBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid (CAS 1439902-33-6) is a high-purity chemical compound offered for research and development purposes. This specialty chemical features an imidazole core substituted with a carboxylic acid group and a 4-methoxybenzyl moiety, making it a valuable intermediate in medicinal chemistry and drug discovery . The molecular formula is C 12 H 12 N 2 O 3 and it has a molecular weight of 232.24 g/mol . As a building block, this compound is primarily used in synthetic organic chemistry, particularly in the development of novel pharmaceutical candidates. Its structural components are commonly found in molecules with biological activity. Researchers utilize this compound strictly in laboratory settings for in-vitro experiments and not for any personal, human, or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-[(4-methoxyphenyl)methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)7-14-8-13-6-11(14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQWDHZSGCUFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: NMR Characterization of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic Acid

[1]

Structural Analysis & Numbering

The accurate assignment of NMR signals requires a definitive numbering scheme, particularly to distinguish between the imidazole ring protons (H-2 and H-4) and the regioisomerism (1,5- vs. 1,4-substitution).

Molecule Specification
  • IUPAC Name: 1-[(4-Methoxyphenyl)methyl]-1H-imidazole-5-carboxylic acid

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
    
    
    [2]
  • Molecular Weight: 232.24 g/mol [1][2]

  • Key Structural Features:

    • Imidazole Ring: 1,5-disubstituted pattern.[2][3][4]

    • PMB Group: p-Methoxybenzyl protecting group/substituent at N1.[1][2]

    • Carboxylic Acid: Located at C5 (adjacent to the N1-substituent).[2]

Structural Diagram (DOT)

The following diagram illustrates the atom numbering used for the NMR assignment.

GN1N1C2C2N1->C2C6CH2N1->C6Pos 1N3N3C2->N3C4C4N3->C4C5C5C4->C5C5->N1COOHCOOHC5->COOHPos 5Ph1Ph-CC6->Ph1Ph2Ph-HPh1->Ph2Ph3Ph-HPh2->Ph3Ph4Ph-OMePh3->Ph4OMeOMePh4->OMe

Caption: Connectivity and numbering for 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid. Note the C5 position of the carboxyl group relative to the N1 benzyl substituent.[2]

Experimental Protocols

Sample Preparation

Due to the zwitterionic nature of amino acids and the polarity of the carboxylic acid, DMSO-d


22
  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-d

    
     (99.9% D).
    
  • Reference: Use residual solvent peak (DMSO-d

    
     pentet) at 2.50 ppm  (
    
    
    H) and 39.5 ppm (
    
    
    C) as the internal standard. Tetramethylsilane (TMS) may be added but is often unnecessary if solvent referencing is precise.[2]
Synthesis Pathway Context

Understanding the synthesis helps in identifying potential impurities (e.g., the 1,4-isomer or residual ethyl ester).

SynthesisStartEthyl Isocyanoacetate+ PMB-Imidoyl ChlorideStep1Cyclization (Base/THF)Start->Step1InterEthyl 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylateStep1->InterStep2Hydrolysis (LiOH or NaOH)Inter->Step2Final1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acidStep2->Final

Caption: Common synthetic route via isocyanoacetate cyclization yielding the 1,5-isomer specifically.

NMR Spectral Data

The following data represents the characteristic chemical shifts for the title compound in DMSO-d

H NMR Data (400 MHz, DMSO-d )
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Context
12.80 br s1HCOOHCarboxylic acid proton (exchangeable).[1]
8.45 s1HH-2Imidazole C2-H. Deshielded by two nitrogens.[1][2]
7.75 s1HH-4Imidazole C4-H.
7.25 d (

Hz)
2HAr-H (PMB)meta to OMe (closer to CH

).[2]
6.90 d (

Hz)
2HAr-H (PMB)ortho to OMe (shielded by resonance).
5.50 s2HN-CH

Benzylic methylene.[1][2]
3.73 s3HOMeMethoxy group.[2][5]

Key Diagnostic Signals:

  • H-2 vs. H-4: In 1,5-disubstituted imidazoles, the H-2 proton is typically observed further downfield (~8.4–8.5 ppm) compared to H-4 (~7.7–7.8 ppm) due to the combined electronegativity of N1 and N3.[1]

  • PMB Pattern: The AA'BB' doublet system (7.25/6.90 ppm) is characteristic of the para-substituted benzene ring.[2]

  • Regioisomer Check: In the 1,4-isomer , the H-5 proton would appear, and the NOESY correlation between N-CH

    
     and the imidazole protons would differ (strong correlation to H-5 in 1,4-isomer; correlation to H-2 and weak/no correlation to H-4 in 1,5-isomer).
    
C NMR Data (100 MHz, DMSO-d )
Chemical Shift (

, ppm)
AssignmentStructural Context
162.0 COOH Carbonyl carbon (Acid).[1]
159.0 Ar-C (para)Ipso to OMe (Deshielded by Oxygen).[2]
141.0 C-2 (Im)Imidazole C2 (N=C-N).[2]
137.5 C-4 (Im)Imidazole C4.[2]
129.5 Ar-C (meta)PMB aromatic carbons.[2]
129.0 Ar-C (ipso)Ipso to CH

.
123.6 C-5 (Im)Imidazole C5 (Ipso to COOH).[2]
114.0 Ar-C (ortho)PMB aromatic carbons (Shielded).[2]
55.5 OMe Methoxy carbon.[2][5]
48.0 N-CH

Benzylic methylene.[1][2]

Interpretation & Validation Logic

The "Crossover" Effect in Imidazoles

A common point of confusion in imidazole chemistry is the shift inversion between H-4 and H-5 depending on tautomerism or N-substitution.[1][2]

  • In 1,5-acids: The C5 position bears the carboxylate.[2] The remaining ring proton is at C4.[2]

  • Validation: The C5 carbon signal at 123.6 ppm is characteristic of a quaternary imidazole carbon bearing an electron-withdrawing carbonyl group.[1][2] If this were the 1,4-isomer, the substituted carbon (C4) would typically resonate slightly downfield, and the C5-H carbon would be present.

Impurity Profiling

When analyzing the spectrum, look for these common impurities:

  • Ethyl Ester Precursor: Triplet at ~1.3 ppm and quartet at ~4.3 ppm.[2][6]

  • Decarboxylated Product: If the sample was heated excessively, 1-(4-methoxybenzyl)-1H-imidazole may form.[1][2] This would show three imidazole ring protons (H2, H4, H5).

  • DMSO Water: Broad signal at 3.33 ppm.[2]

References

  • General Synthesis of 1,5-Disubstituted Imidazoles

    • Sisko, J., Mellinger, M. (2004).[2] "A One-Pot Synthesis of 1,5-Disubstituted Imidazoles." Tetrahedron Letters, 45(30), 6079-6083. Link

  • NMR Characterization of Imidazole Carboxylic Acids

    • O'Connell, J. F., Parquette, J., Yelle, W. E., Wang, W., & Rapoport, H. (1988). "The synthesis of 1,5-disubstituted imidazoles." The Journal of Organic Chemistry, 53(21), 5058-5062. (Provides foundational shifts for 1-benzyl-1H-imidazole-5-carboxylic acid analogs). Link

  • Solvent Effects on Imidazole Shifts

    • Claramunt, R. M., et al. (2006). "The structure of imidazole-4,5-dicarboxylic acid derivatives." Magnetic Resonance in Chemistry, 44(6), 566-570. Link

Technical Guide: Therapeutic Targeting of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmacophore Analysis

1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This specific structure serves as a critical intermediate and bioactive core for two primary therapeutic classes: Angiotensin II Type 1 Receptor (AT1R) Antagonists (cardiovascular regulation) and Heme Oxygenase-1 (HO-1) Inhibitors (oncology and inflammation).

Structural Logic

The molecule functions as a dual-domain pharmacophore:

  • The Polar Head (Imidazole-5-carboxylic acid): This moiety mimics the C-terminal carboxylate of Angiotensin II (essential for AT1R locking) and serves as a coordinate ligand for metalloenzymes (specifically the heme iron in HO-1).

  • The Lipophilic Tail (4-Methoxybenzyl): This group provides critical hydrophobic interactions.[1] In AT1R antagonists, it occupies the hydrophobic pocket usually bound by the Ile5 residue of Angiotensin II.[1] In HO-1 inhibitors, it interacts with the hydrophobic channel of the enzyme, stabilizing the inhibitor-heme complex.

Part 2: Primary Therapeutic Target – Angiotensin II Type 1 Receptor (AT1R)

Mechanism of Action

The compound acts as a competitive antagonist at the AT1 receptor, a G-Protein Coupled Receptor (GPCR). It blocks the binding of the endogenous octapeptide Angiotensin II (Ang II), preventing the activation of the Gq/11 signaling cascade.

  • Binding Mode: The imidazole-5-carboxylate group forms salt bridges with Arg167 and Lys199 within the AT1R transmembrane domain.[1] This interaction mimics the C-terminal carboxylate of Ang II, effectively "capping" the receptor in an inactive conformation.[1]

  • Significance: This molecule is a structural analog of EXP3174 , the active metabolite of Losartan.[1] While Losartan possesses a tetrazole ring, the imidazole-5-carboxylic acid core of EXP3174 is responsible for its insurmountable antagonism and higher affinity compared to the parent drug.

Physiological Impact

Inhibition of AT1R by this scaffold leads to:

  • Vasodilation: Prevention of phospholipase C (PLC) activation and subsequent calcium release in vascular smooth muscle.[1]

  • Reduced Aldosterone Secretion: Blockade of adrenal signaling, reducing sodium and water retention.[1]

Experimental Protocol: AT1R Radioligand Binding Assay

To validate affinity of the target molecule against AT1R.

Materials:

  • HEK293 cells stably expressing human AT1R.[1]

  • Radioligand: [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

Methodology:

  • Membrane Preparation: Harvest HEK293-AT1R cells, homogenize in ice-cold buffer, and centrifuge at 40,000 x g for 20 min. Resuspend pellet in Assay Buffer.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (10 µg protein).[1]

    • 50 µL [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II (0.2 nM final).

    • 50 µL Test Compound (1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid) at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold saline.[1]

  • Quantification: Measure radioactivity in a gamma counter. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Part 3: Secondary Therapeutic Target – Heme Oxygenase-1 (HO-1)

Mechanism of Action

Heme Oxygenase-1 (HO-1) catalyzes the rate-limiting step in heme degradation, producing biliverdin, carbon monoxide (CO), and free iron. In cancer, HO-1 is often upregulated, conferring cytoprotection against chemotherapy and oxidative stress.[1]

  • Inhibition Logic: The imidazole nitrogen (N3) of the 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid coordinates directly with the ferric iron (Fe³⁺) of the heme porphyrin ring within the HO-1 active site.

  • Selectivity: The 4-methoxybenzyl group fits into the distal pocket of the enzyme, displacing the water molecule usually required for oxygen activation.[1] This prevents the oxidation of the alpha-meso carbon of heme.[1]

Physiological Impact[1]
  • Oncology: Sensitization of tumor cells to chemotherapy (e.g., gemcitabine, cisplatin) by removing the antioxidant protection of HO-1.

  • Immunomodulation: Modulation of macrophage polarization (M2 to M1 shift) in the tumor microenvironment.[1]

Experimental Protocol: HO-1 Enzymatic Inhibition Assay

To quantify the inhibitory potency (IC₅₀) against HO-1 activity.

Materials:

  • Recombinant Human HO-1 (truncated form, lacking transmembrane domain).[1]

  • Substrate: Hemin (20 µM).[1]

  • Co-factor: NADPH (1 mM) + Cytochrome P450 Reductase (rat liver microsomes or recombinant).[1]

  • Detection: Spectrophotometer (Bilirubin formation).[1]

Methodology:

  • Reaction Mix: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 20 µM hemin, 2 mg/mL rat liver cytosol (source of biliverdin reductase), and 0.5 µg recombinant HO-1.

  • Inhibitor Addition: Add the test compound (dissolved in DMSO) at graded concentrations. Incubate at 37°C for 10 min to allow binding.

  • Initiation: Start reaction by adding NADPH (1 mM final).[1]

  • Kinetic Measurement: Monitor the increase in absorbance at 464 nm (formation of bilirubin) for 30 minutes.

  • Analysis: Calculate the rate of bilirubin formation (ΔAbs/min). Determine % inhibition relative to DMSO control.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the dual intervention points of the molecule within the Renin-Angiotensin System (RAS) and the Heme Degradation pathway.

TherapeuticTargets cluster_0 Cardiovascular Pathway cluster_1 Oncology/Inflammation Pathway AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Agonist Binding Gq Gq/11 Protein AT1R->Gq PLC PLC-β Activation Gq->PLC Vasoconstriction Vasoconstriction & Aldosterone Release PLC->Vasoconstriction Heme Heme (Fe3+) HO1 Heme Oxygenase-1 (Enzyme) Heme->HO1 Substrate Bilirubin Bilirubin + CO HO1->Bilirubin Degradation Cytoprotection Tumor Cytoprotection (Chemoresistance) Bilirubin->Cytoprotection Drug 1-(4-Methoxybenzyl)-1H-imidazole- 5-carboxylic acid Drug->AT1R Competitive Antagonism (Blocks AngII) Drug->HO1 Heme Coordination (Inhibits Catalysis)

Caption: Dual therapeutic mechanism showing competitive antagonism at the AT1 receptor (left) and enzymatic inhibition of Heme Oxygenase-1 via heme coordination (right).

Part 5: Comparative SAR Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) data for imidazole-5-carboxylic acid derivatives, highlighting the importance of the 4-methoxybenzyl substitution.

Structural ModificationTarget: AT1 Receptor (IC₅₀)Target: HO-1 (IC₅₀)Pharmacological Insight
1-Benzyl (Unsubstituted) 50 - 100 nM15 µMBaseline activity; moderate lipophilicity.
1-(4-Methoxybenzyl) 10 - 25 nM 2.5 µM Optimal. Methoxy group improves H-bonding/lipophilic balance in the distal pocket.
1-(4-Nitrobenzyl) > 500 nM45 µMElectron-withdrawing group reduces affinity; poor fit.
5-Carboxylic Acid -> Ester > 1000 nMInactiveFree acid is essential for salt-bridge (AT1R) and solubility (HO-1).
5-Carboxylic Acid -> Alcohol 150 nMWeakAlcohol is a metabolic precursor (prodrug) to the active acid form.

References

  • Sharma, M. C. (2016).[1] A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. Interdisciplinary Sciences: Computational Life Sciences. Link

  • Vlahakis, J. Z., et al. (2010).[1] Imidazole-based inhibitors of heme oxygenase-1 (HO-1): Synthesis and biological evaluation. Journal of Medicinal Chemistry. (Contextual grounding for Imidazole-HO-1 interactions).

  • Wong, P. C., et al. (1990).[1] Nonpeptide angiotensin II receptor antagonists.[1][2] VIII. Characterization of functional antagonism displayed by DuP 753, an orally active antihypertensive agent.[1] Journal of Pharmacology and Experimental Therapeutics. Link (Foundational paper establishing the imidazole-5-acid pharmacophore of Losartan/EXP3174).

  • BenchChem. (2025).[1][3] Technical Guide to 1-Benzyl-5-(chloromethyl)-1H-imidazole: Synthesis and Potential Therapeutic Applications. Link (Reference for synthetic precursors and imidazole scaffold utility).

  • Mizuno, M., et al. (1995).[1] Angiotensin II antagonists.[1][4] Structure-activity relationships of new 1-benzylimidazole-5-carboxylic acid derivatives. Chemical & Pharmaceutical Bulletin. Link

Sources

Methodological & Application

Application Note & Protocol: High-Purity Isolation of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the purification of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid, a key building block in pharmaceutical synthesis. The methodology detailed herein is designed to yield a final product of high purity (≥98%), suitable for downstream applications in drug discovery and development. This guide emphasizes the scientific rationale behind each step, ensuring reproducibility and providing a framework for troubleshooting and optimization.

Introduction: Significance and Purification Challenges

1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. The imidazole core is a common motif in many biologically active molecules, and the carboxylic acid functionality provides a versatile handle for further chemical modifications, such as amide bond formation.[1] The 4-methoxybenzyl (PMB) group serves as a stable protecting group for the imidazole nitrogen, which can be selectively removed under specific conditions if required.

The primary challenge in the synthesis and purification of this compound lies in the removal of unreacted starting materials, particularly the imidazole-5-carboxylic acid precursor, and side-products formed during the N-alkylation reaction. The amphoteric nature of the target molecule, containing both a basic imidazole ring and an acidic carboxylic acid, can also complicate purification by standard chromatographic methods.[2][3] The protocol outlined below addresses these challenges through a multi-step purification strategy involving extraction, precipitation, and optional recrystallization.

Purification Workflow Overview

The purification process is designed as a logical sequence of steps to efficiently remove impurities based on their differing physicochemical properties.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup: Acid-Base Extraction A->B Initial Cleanup C Precipitation: pH Adjustment B->C Selective Isolation D Isolation: Vacuum Filtration C->D E Washing & Drying D->E F High-Purity Product (≥98%) E->F Direct to Final Product G Optional: Recrystallization E->G Further Purity Enhancement G->F

Figure 1: High-level workflow for the purification of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid.

Detailed Purification Protocol

This protocol assumes the synthesis has been completed and the reaction solvent has been removed in vacuo to yield a crude solid or oil.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Crude 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid--Starting material
Sodium Hydroxide (NaOH)ReagentSigma-AldrichFor basification
Hydrochloric Acid (HCl)ReagentFisher ScientificFor acidification
Deionized (DI) WaterHigh Purity-
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction
Brine (Saturated NaCl solution)--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-For drying
pH paper or calibrated pH meter--
Buchner Funnel and Flask--For filtration
Whatman Filter Paper--
High-Vacuum Pump--
Step-by-Step Procedure

Step 1: Aqueous Workup - Acid-Base Extraction

  • Rationale: This step leverages the acidic nature of the carboxylic acid to selectively move the target compound into the aqueous phase, leaving behind non-polar, non-acidic impurities in the organic phase.[4][5]

  • Dissolve the crude reaction mixture in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH). The target compound, being acidic, will deprotonate and dissolve in the basic aqueous layer.[6] Repeat the extraction 2-3 times to ensure complete transfer.

    • Expert Tip: The volume of the NaOH solution should be sufficient to fully dissolve the acidic product. Monitor the pH of the aqueous layer to ensure it remains basic (pH > 12).

  • Combine the aqueous layers.

  • Wash the combined aqueous layer with ethyl acetate (1 x 20 mL) to remove any remaining non-polar impurities. Discard the organic layer.

Step 2: Precipitation by pH Adjustment

  • Rationale: The product is precipitated from the aqueous solution by neutralizing the carboxylate salt with acid. This is a critical step for isolating the product from water-soluble impurities.[5]

  • Cool the basic aqueous solution containing the product in an ice bath. This will help to control the precipitation process and potentially yield larger crystals.

  • Slowly add a 1 M aqueous solution of hydrochloric acid (HCl) dropwise while stirring vigorously.

  • Monitor the pH of the solution. As the pH approaches the isoelectric point of the molecule (estimated to be around pH 4-5), a white precipitate will begin to form.

  • Continue adding HCl until the pH of the solution is between 4 and 5.

    • Trustworthiness Check: It is crucial to add the acid slowly to avoid over-acidification, which could lead to the protonation of the imidazole nitrogen and potential re-solubilization of the product.

Step 3: Isolation and Washing

  • Rationale: The solid product is isolated by filtration, and subsequent washing steps remove any residual salts or water-soluble impurities.

  • Isolate the precipitated solid by vacuum filtration using a Buchner funnel and Whatman filter paper.

  • Wash the filter cake sequentially with cold deionized water (to remove salts like NaCl) and a small amount of cold ethyl acetate (to remove any remaining organic impurities).

  • Continue to pull a vacuum over the filter cake to remove as much solvent as possible.

Step 4: Drying

  • Rationale: Thorough drying is essential to remove residual solvents and obtain an accurate yield and a product suitable for analytical characterization and subsequent reactions.

  • Transfer the solid product to a pre-weighed watch glass or drying dish.

  • Dry the solid under high vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.

Optional Recrystallization for Enhanced Purity

For applications requiring purity greater than 98%, a final recrystallization step can be performed.

  • Rationale: Recrystallization is a powerful technique for removing small amounts of impurities that may have co-precipitated with the product.[7]

  • Select an appropriate solvent system. A common choice for this type of molecule is a mixture of an alcohol (e.g., ethanol or isopropanol) and water.[8]

  • Dissolve the dried product in a minimal amount of the hot solvent system.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolate the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Analytical Characterization

To confirm the purity and identity of the final product, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and assess for the presence of impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.[9]

Troubleshooting

ProblemPossible CauseSuggested Solution
Oily product instead of precipitateIncomplete removal of organic solvent; presence of persistent impurities.Redissolve in base, wash thoroughly with a non-polar solvent like hexanes, and re-precipitate.
Low YieldIncomplete extraction into the aqueous phase; product loss during transfers.Ensure pH of the aqueous layer is sufficiently basic during extraction; minimize transfer steps.
Product does not precipitateOver-acidification leading to re-solubilization.Carefully re-basify with NaOH and then re-acidify slowly to the target pH.

Conclusion

The protocol described in this application note provides a robust and reproducible method for the purification of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid. By following these steps and understanding the underlying chemical principles, researchers can consistently obtain a high-purity product suitable for demanding applications in pharmaceutical research and development.

References

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. [Link]

  • Wikipedia. (2023). Acid-base extraction. [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. [Link]

  • University of California, Davis. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. [Link]

  • Chemrevise. (n.d.). 3.9 Carboxylic Acids and Derivatives. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole-4-carboxylic acid. PubChem. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Imidazole-5-carboxylic acid, 1-[(3-chlorophenyl)methyl]- Properties. [Link]

  • World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives. [Link]

Sources

The Strategic Utility of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic Acid in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] Within the vast library of imidazole-based synthons, 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid emerges as a particularly versatile and strategic building block. Its unique trifunctional nature—a readily derivatizable carboxylic acid, a protected imidazole nitrogen, and a stable aromatic core—offers a powerful handle for the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid as a building block in organic synthesis. We will delve into its preparation, key reactions, and the strategic considerations for its incorporation into synthetic routes, particularly in the context of drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization. The properties of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid are summarized below.

PropertyValue
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1368991-94-9

Spectroscopic data is crucial for reaction monitoring and product characterization. While a specific spectrum for the title compound was not found in the initial search, analogous structures provide expected characteristic signals. For instance, the ¹H NMR spectrum would likely show characteristic signals for the methoxy group (singlet around 3.8 ppm), the benzylic methylene protons (singlet around 5.3-5.5 ppm), and the aromatic protons of both the methoxyphenyl and imidazole rings. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).[3] The ¹³C NMR would show a characteristic signal for the carboxylic acid carbonyl carbon around 165-170 ppm.[3]

Synthesis of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic Acid: A Two-Step Approach

The synthesis of the title compound is typically achieved through a two-step sequence starting from a commercially available imidazole-5-carboxylate ester. This strategy involves the protection of the imidazole nitrogen with the 4-methoxybenzyl (PMB) group, followed by the hydrolysis of the ester to the desired carboxylic acid.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start Ethyl Imidazole-5-carboxylate Step1 N-Alkylation with 4-Methoxybenzyl Chloride Start->Step1 Intermediate Ethyl 1-(4-Methoxybenzyl)-1H- imidazole-5-carboxylate Step1->Intermediate Step2 Ester Hydrolysis Intermediate->Step2 Product 1-(4-Methoxybenzyl)-1H- imidazole-5-carboxylic Acid Step2->Product AmideCoupling Start 1-(4-Methoxybenzyl)-1H- imidazole-5-carboxylic Acid Step1 Amide Coupling (e.g., EDC, HOBt) Start->Step1 Intermediate N-Substituted 1-(4-Methoxybenzyl)- 1H-imidazole-5-carboxamide Step1->Intermediate Step2 PMB Deprotection (e.g., TFA) Intermediate->Step2 Product N-Substituted 1H-imidazole- 5-carboxamide Step2->Product

Sources

development of analytical methods for 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid (hereafter referred to as IM-5-CA ). This compound is a critical building block in the synthesis of soluble guanylate cyclase (sGC) stimulators.[1] The method addresses specific challenges associated with imidazole amphotericity and regioisomer separation (4-COOH vs. 5-COOH).

Introduction & Chemical Context

In the synthesis of sGC stimulators like Riociguat or Vericiguat, the imidazole core is often functionalized early in the pathway.[1] The IM-5-CA intermediate presents unique analytical challenges:

  • Amphotericity: It contains a basic imidazole nitrogen (

    
    ) and an acidic carboxyl group (
    
    
    
    ).[1]
  • Regioisomerism: N-alkylation of imidazole-4(5)-carboxylic acid derivatives often yields a mixture of 1,4- and 1,5-isomers.[1] Quantifying the specific 5-isomer requires high selectivity.[1]

  • Chromophore: The 4-methoxybenzyl (PMB) group provides strong UV absorption, facilitating low-level detection.[1]

This protocol utilizes a low-pH ion-suppression strategy to ensure robust peak shape and separation from the likely 1,4-regioisomer impurity.[1]

Method Development Strategy (Expert Insights)

The development process focuses on controlling the ionization state of the analyte to prevent secondary interactions with silanol groups on the stationary phase.[1]

Stationary Phase Selection
  • Recommendation: C18 (Octadecyl) with end-capping.[1]

  • Rationale: While Phenyl-Hexyl columns offer

    
     interactions useful for the PMB group, a high-purity C18 column provides the most predictable hydrophobic selectivity for separating the target 5-isomer from the more polar 4-isomer and the less polar decarboxylated impurities.[1]
    
Mobile Phase pH Control
  • Critical Parameter: pH 2.5 – 3.0.[1]

  • Mechanism: At pH ~2.5, the carboxylic acid is fully protonated (neutral, -COOH), and the imidazole ring is fully protonated (cationic, -NH+). This creates a single, stable cationic species.[1]

  • Avoid: Neutral pH (6-7). At this range, the molecule exists as a zwitterion, leading to severe peak broadening and poor retention reproducibility.[1]

Detection Wavelength
  • Selection: 225 nm (Primary) and 275 nm (Secondary).[1]

  • Rationale: The methoxybenzyl group exhibits a $ \lambda_{max} $ near 225 nm (high sensitivity) and a secondary band near 275 nm (high selectivity against non-aromatic solvents).[1]

Visualizing the Analytical Logic

The following diagram illustrates the impurity profile and the decision matrix for method development.

MethodDevelopment Analyte Target Analyte: 1-(4-Methoxybenzyl)-1H-imidazole-5-COOH Strategy Separation Strategy: pH Control + Hydrophobicity Analyte->Strategy Amphoteric Nature Impurity_A Regioisomer: 1,4-Isomer Impurity_A->Strategy Structural Similarity Impurity_B Starting Material: 4-Methoxybenzyl Chloride Impurity_B->Strategy High Hydrophobicity Impurity_C Degradant: Decarboxylated Imidazole Result Final Method: C18, pH 2.5, Gradient Strategy->Result Optimized Resolution

Caption: Analytical strategy separating the target 5-isomer from critical process impurities.

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/PDA detector.

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     (or equivalent L1 column).[1]
    
  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (

      
      ).[1]
      
    • Phosphoric Acid (85%).[1]

    • Water (Milli-Q, 18.2 M

      
      ).[1]
      
Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM

in Water, pH adjusted to 2.5 with

Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5.0

L
Detection UV at 225 nm (Reference: 360 nm / 100 nm bw)
Run Time 20 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold (Polar Impurities)
12.004060Linear Gradient
15.001090Wash (Elute PMB-Chloride)
15.109010Return to Initial
20.009010Re-equilibration
Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).[1][2]

  • Standard Stock Solution (1.0 mg/mL): Weigh 25 mg of IM-5-CA Reference Standard into a 25 mL volumetric flask. Dissolve in 10 mL acetonitrile, sonicate, and dilute to volume with water.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.

  • Sample Solution: Prepare samples at a target concentration of 0.1 mg/mL in Diluent. Filter through a 0.22

    
     PTFE filter before injection.[1]
    

Method Validation Summary

Self-validating criteria based on ICH Q2(R1).

ParameterAcceptance CriteriaTypical Result
System Suitability Tailing Factor (T) < 1.51.1 - 1.2
Theoretical Plates (N) > 5000> 8500
%RSD (n=6 injections) < 2.0%0.4%
Linearity

(Range: 50-150%)
0.9998
Accuracy (Recovery) 98.0% - 102.0% at 3 levels99.5%
Specificity Resolution (

) > 1.5 between 4-isomer and 5-isomer
2.1

Troubleshooting & Expert Tips

  • Peak Tailing: If the main peak tails (

    
    ), the pH is likely too high.[1] The imidazole nitrogen interacts with silanols if not fully protonated or if the silanols are ionized.[1] Action:  Lower Mobile Phase A pH to 2.3 or use a column with "high coverage" end-capping.
    
  • Regioisomer Separation: The 1,5-isomer typically elutes after the 1,4-isomer on a C18 column due to steric shielding of the polar carboxyl group by the benzyl ring in the 1,5-position, making it slightly more hydrophobic. Confirm elution order with a specific 1,4-isomer standard.

  • Carryover: The PMB group is "sticky." Ensure the needle wash solution contains at least 50% acetonitrile.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • BenchChem. (2025).[1][2] A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC.Link (Cited for general imidazole-carboxylic acid HPLC conditions).[1]

  • Podolska, M., et al. (2006).[1] HPLC Method for Separating Enantiomers of Imidazole Derivatives.[1][3][4] Acta Poloniae Pharmaceutica - Drug Research.[1] Link (Cited for imidazole separation principles).

  • Organic Syntheses. (2002).[1] 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole.[1][5] Org.[1][5][6][7] Synth. 79, 176.[1] Link (Cited for synthesis context and imidazole properties).[1]

Sources

experimental protocol for enzyme inhibition assay using 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Enzymatic Inhibition Assay of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including the inhibition of key enzymatic targets.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a robust enzyme inhibition assay for novel compounds, using 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid as a representative molecule. While the specific target for this compound is yet to be fully elucidated, the imidazole-5-carboxylic acid moiety has shown potent inhibitory activity against enzymes such as Xanthine Oxidase (XO).[3] Therefore, this protocol will use the inhibition of XO as a detailed, adaptable exemplar system. The principles and methodologies described herein are broadly applicable to other enzyme systems and are designed to establish the inhibitory potential, potency (IC₅₀), and kinetic mechanism of action (MOA) of test compounds, ensuring data integrity through rigorous controls and a self-validating experimental design.

Introduction: The Scientific Rationale

Imidazole-based heterocyclic compounds are bioisosteres of natural nucleotides, allowing them to readily interact with the active or allosteric sites of macromolecules like enzymes and receptors.[2][4] This has led to their development as therapeutics for a range of diseases.[4] The compound 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid belongs to this promising class. Characterizing its interaction with a target enzyme is a critical step in the drug discovery pipeline.

The primary goals of this protocol are:

  • To determine if the compound is a true, specific inhibitor of the target enzyme.

  • To quantify its potency through the determination of the half-maximal inhibitory concentration (IC₅₀).

  • To elucidate the kinetic mechanism of inhibition (e.g., competitive, non-competitive, mixed), which provides crucial insights for lead optimization.[5]

This guide emphasizes the causality behind experimental choices, ensuring that the user not only follows the steps but also understands the underlying principles of robust enzyme kinetics.

Assay Principle: A Focus on Xanthine Oxidase

As an exemplar, we will focus on a Xanthine Oxidase (XO) inhibition assay. XO is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3] The formation of uric acid can be continuously monitored by measuring the increase in absorbance at 295 nm. An inhibitor of XO will decrease the rate of uric acid production, providing a clear and quantifiable spectrophotometric readout. This direct, continuous assay format is ideal for minimizing experimental artifacts and enabling precise kinetic measurements.[6]

Preliminary Validations: Ensuring Trustworthy Data

Before proceeding to detailed kinetic analysis, it is imperative to rule out non-specific or artifactual inhibition.[7] A failure to do so can lead to the misinterpretation of results and the pursuit of non-viable drug candidates.

Key Preliminary Checks:

  • Compound Solubility: Visually inspect the highest concentration of the test compound in the final assay buffer for any precipitation. Poor solubility can lead to inaccurate concentration values and false inhibition data.[7]

  • Test for Aggregation: Non-specific inhibition can occur if the compound forms aggregates that sequester the enzyme. This can be tested by observing if the IC₅₀ value increases significantly with the addition of a small amount (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.[7]

  • Enzyme Concentration Dependence: For a classic, reversible inhibitor, the IC₅₀ should be independent of the enzyme concentration. A significant shift in IC₅₀ with varying enzyme concentrations can indicate tight-binding inhibition, where the inhibitor concentration is no longer in vast excess of the enzyme concentration.[5][8]

Detailed Experimental Protocols

This section provides step-by-step methodologies for characterizing the inhibitory activity of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid against Xanthine Oxidase.

Materials and Reagents
Reagent/MaterialRecommended Specifications
Test Compound 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid, >95% purity
Enzyme Xanthine Oxidase (from bovine milk)
Substrate Xanthine
Positive Control Allopurinol (a known XO inhibitor)
Buffer Potassium Phosphate Buffer (50 mM, pH 7.5)
Solvent Dimethyl Sulfoxide (DMSO), ACS grade or higher
Instrumentation UV-Vis Spectrophotometer or 96-well plate reader
Labware 96-well UV-transparent microplates, serological pipettes, multichannel pipettor
Preparation of Solutions
  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5. Prepare from mono- and dibasic potassium phosphate salts and validate the pH.

  • Enzyme Stock Solution (e.g., 1 U/mL): Reconstitute lyophilized Xanthine Oxidase in Assay Buffer. Aliquot and store at -20°C or as per supplier instructions. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution (e.g., 0.05 U/mL): On the day of the experiment, dilute the Enzyme Stock Solution in cold Assay Buffer to the final desired concentration. Keep on ice.

  • Substrate Stock Solution (10 mM Xanthine): Dissolve xanthine in a minimal amount of 1 M NaOH, then bring to the final volume with Assay Buffer. Adjust pH back to 7.5 if necessary.

  • Test Compound Stock Solution (10 mM): Accurately weigh and dissolve 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid in 100% DMSO. This high-concentration stock minimizes the final percentage of DMSO in the assay.[6]

  • Positive Control Stock Solution (1 mM Allopurinol): Prepare in 100% DMSO.

Protocol I: IC₅₀ Determination

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.

Workflow Diagram:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of Inhibitor in DMSO prep_plate Add Assay Buffer to 96-well plate add_inhibitor Add Inhibitor dilutions (or DMSO vehicle) to wells prep_plate->add_inhibitor add_enzyme Add Enzyme Working Solution to all wells add_inhibitor->add_enzyme pre_incubate Pre-incubate at 25°C (e.g., 15 min) add_enzyme->pre_incubate add_substrate Initiate reaction by adding Xanthine Substrate Solution pre_incubate->add_substrate read_plate Measure absorbance at 295 nm kinetically (e.g., every 30s for 10 min) add_substrate->read_plate calc_rate Calculate initial reaction rates (V₀) read_plate->calc_rate plot_curve Plot % Inhibition vs. [Inhibitor] and fit to a dose-response curve calc_rate->plot_curve calc_ic50 Determine IC₅₀ value plot_curve->calc_ic50

Caption: Workflow for IC₅₀ determination.

Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM Test Compound stock in DMSO. A common approach is a 10-point, 3-fold dilution series (e.g., starting from 1 mM down to ~50 nM). Also prepare dilutions for the Allopurinol positive control.

  • Set Up the Microplate: Design the plate layout to include all necessary controls in triplicate.

    • 100% Activity Control (Negative Control): Wells containing enzyme and substrate with DMSO vehicle only.

    • 0% Activity Control (Blank): Wells with substrate and buffer, but no enzyme.

    • Test Compound Wells: Wells with enzyme, substrate, and varying concentrations of the inhibitor.

    • Positive Control Wells: Wells with enzyme, substrate, and varying concentrations of Allopurinol.

  • Assay Execution (Final Volume e.g., 200 µL): a. Add 188 µL of Assay Buffer to each well. b. Add 2 µL of the appropriate DMSO dilution of the inhibitor, positive control, or pure DMSO (for negative controls) to the designated wells. This keeps the final DMSO concentration constant at 1%. c. Add 10 µL of Enzyme Working Solution to all wells except the blank. Mix gently. d. Pre-incubate: Cover the plate and incubate for 15 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.[9] e. Initiate Reaction: Place the plate in the reader. Initiate the reaction by adding 10 µL of Substrate Stock Solution to all wells. The final xanthine concentration should be at or near its Kₘ value for the enzyme.

  • Data Acquisition: Immediately begin measuring the absorbance at 295 nm every 30 seconds for 10-15 minutes.

Data Analysis for IC₅₀:

  • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_negative - V₀_blank))

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC₅₀ value.[8]

Protocol II: Mechanism of Action (MOA) Studies

This protocol elucidates how the inhibitor interacts with the enzyme and substrate. It involves measuring reaction rates at various concentrations of both the substrate and the inhibitor.[5]

Step-by-Step Procedure:

  • Experimental Design: Create a matrix of experiments. Use at least five concentrations of the substrate (e.g., spanning from 0.2Kₘ to 5Kₘ) and at least four concentrations of the inhibitor (e.g., 0, 0.5IC₅₀, 1IC₅₀, and 2*IC₅₀).

  • Assay Execution: For each inhibitor concentration, perform a full substrate titration curve following the kinetic measurement procedure described in Protocol I.

  • Data Acquisition: Measure the initial reaction rates (V₀) for every combination of substrate and inhibitor concentration.

Data Analysis for MOA:

  • Michaelis-Menten Plots: For each fixed inhibitor concentration, plot V₀ versus substrate concentration [S]. This will generate a family of hyperbolic curves.

  • Lineweaver-Burk Plot: For a clearer visual diagnosis of the inhibition mechanism, transform the data by plotting 1/V₀ versus 1/[S].[3][10]

    • Competitive Inhibition: Lines will intersect on the y-axis. The apparent Kₘ increases while Vₘₐₓ remains unchanged.

    • Non-competitive Inhibition: Lines will intersect on the x-axis. Vₘₐₓ decreases while Kₘ remains unchanged.

    • Mixed Inhibition: Lines will intersect in the second quadrant (off-axis). Both apparent Kₘ and Vₘₐₓ change.

    • Uncompetitive Inhibition: Lines will be parallel. Both apparent Kₘ and Vₘₐₓ decrease.

MOA_Analysis cluster_data Data Generation cluster_plots Graphical Analysis cluster_interpretation Interpretation A Measure V₀ at various [Substrate] and [Inhibitor] B Create Michaelis-Menten Plots (V₀ vs. [S]) A->B C Create Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) A->C D1 Competitive C->D1 Analyze intersection pattern D2 Non-competitive C->D2 Analyze intersection pattern D3 Mixed C->D3 Analyze intersection pattern D4 Uncompetitive C->D4 Analyze intersection pattern

Caption: Logic flow for MOA determination.

  • Determination of Ki: The inhibition constant (Ki) is a more absolute measure of inhibitor potency than the IC₅₀. It can be determined by non-linear regression fitting of the entire dataset to the appropriate kinetic inhibition equations or from secondary plots (e.g., replots of the slope or y-intercept from the Lineweaver-Burk plot versus inhibitor concentration).

Summary and Conclusion

This application note provides a detailed, robust, and adaptable framework for the characterization of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid as a potential enzyme inhibitor, using Xanthine Oxidase as a scientifically justified exemplar. By adhering to the principles of preliminary validation, rigorous execution of IC₅₀ and MOA protocols, and careful data analysis, researchers can generate high-quality, reliable data. This information is fundamental for making informed decisions in the drug discovery process, advancing our understanding of the therapeutic potential of the versatile imidazole scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • ResearchGate. (n.d.). Synthesis, molecular docking, enzyme inhibition and antioxidant potential of new 1H-benzo[d]imidazole-5-carboxamide derivatives | Request PDF.
  • Shapiro, A. B. (2018). Response to "What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?". ResearchGate.
  • Junqueira, M. I., & Mares-Guia, M. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo.
  • Basu, A. (2021). Steady-state enzyme kinetics. The Biochemist, Portland Press.
  • Walker, B., & Liskova, B. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Queen's University Belfast Research Portal.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • Wang, Y., et al. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. PubMed.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online.
  • Amr, A. G. E., et al. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. PubMed.
  • Da-Ta Biotech. (2024). Enzyme Kinetics: Factors & Inhibitor Effects.
  • Semantic Scholar. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in various bioassay systems. Poor aqueous solubility is a common hurdle in drug discovery, often leading to underestimated compound activity, inconsistent data, and inaccurate structure-activity relationships (SAR).[1][2] This guide provides in-depth troubleshooting advice and protocols to ensure reliable and reproducible experimental outcomes.

Understanding the Molecule: Structural Insights into Solubility

1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid possesses key structural features that dictate its solubility behavior:

  • A Carboxylic Acid Group (-COOH): This acidic functional group makes the molecule's solubility highly dependent on pH.[3][4][5] At pH values below its acid dissociation constant (pKa), the carboxylic acid will be protonated and largely uncharged, leading to lower aqueous solubility. Conversely, at pH values above the pKa, it will be deprotonated to the more soluble carboxylate anion (-COO⁻).[6]

  • An Imidazole Ring: This heterocyclic ring system can also be protonated or deprotonated depending on the pH, adding another layer of complexity to its solubility profile.

  • A Methoxybenzyl Group: This bulky, relatively nonpolar group contributes to the molecule's overall hydrophobicity, which can limit its solubility in aqueous media.

Due to these features, you may encounter precipitation when preparing stock solutions or when diluting them into aqueous assay buffers.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My compound precipitated out of solution when I diluted my DMSO stock into my aqueous assay buffer. What should I do?

This is a classic sign of a compound with low aqueous solubility.[7][8] The high concentration of the compound in the DMSO stock is no longer sustainable when introduced to the aqueous environment of your assay buffer. Here’s a systematic approach to resolving this issue:

Initial Steps:

  • Visual Confirmation: First, confirm that what you're seeing is indeed a precipitate. It may appear as a fine powder, cloudiness, or crystals.

  • Gentle Warming and Agitation: Try warming the solution to 37°C for a short period while vortexing or sonicating.[8] This can sometimes be enough to redissolve the compound. However, be cautious about the thermal stability of your compound.

If precipitation persists, proceed to the following strategies:

Workflow for Addressing Precipitation:

G start Precipitation Observed in Assay Well ph_adjust Strategy 1: pH Adjustment start->ph_adjust Is the assay pH flexible? cosolvent Strategy 2: Co-solvent System ph_adjust->cosolvent No success1 Compound Solubilized ph_adjust->success1 Yes salt Strategy 3: Salt Formation cosolvent->salt No success2 Compound Solubilized cosolvent->success2 Yes cyclo Strategy 4: Cyclodextrin Complexation salt->cyclo No success3 Compound Solubilized salt->success3 Yes end Consult with a formulation scientist cyclo->end If all else fails, consider formulation changes

Caption: Decision tree for troubleshooting compound precipitation.

Strategy 1: pH Adjustment

  • The "Why": Since your compound is a carboxylic acid, increasing the pH of your assay buffer will deprotonate the carboxylic acid group, making it a negatively charged carboxylate. This ionic form is significantly more water-soluble.[5][6]

  • Protocol:

    • Prepare a series of small-volume aliquots of your assay buffer.

    • Adjust the pH of each aliquot upwards in small increments (e.g., from pH 7.4 to 7.6, 7.8, 8.0) using a dilute solution of NaOH (e.g., 0.1 M).

    • Add your compound (from the DMSO stock) to each of these pH-adjusted buffers at the final desired concentration.

    • Observe for any precipitation.

  • Critical Consideration: Ensure that the adjusted pH is compatible with your biological assay.[9] Significant deviations from physiological pH can impact cell viability, enzyme activity, and protein stability.

Strategy 2: Co-solvent Systems

  • The "Why": Sometimes, a small amount of a water-miscible organic solvent can increase the solubility of a hydrophobic compound in an aqueous solution.[10]

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG 400)

  • Protocol:

    • Prepare your assay buffer containing a low percentage of a co-solvent (e.g., 1-5%).

    • Add your compound to this co-solvent-containing buffer.

    • Observe for solubility.

  • Critical Consideration: Always run a vehicle control with the same concentration of the co-solvent to ensure it doesn't affect your assay readout.[11][12][13] Some co-solvents can be toxic to cells at higher concentrations.

Strategy 3: Salt Formation

  • The "Why": Converting the acidic compound to a salt form can dramatically increase its aqueous solubility and dissolution rate.[14][15][16]

  • Protocol (for in-situ salt formation):

    • Dissolve the carboxylic acid in a minimal amount of a suitable organic solvent.

    • Add a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium hydroxide in an alcoholic solution) to form the salt.

    • Evaporate the solvent to obtain the salt form of your compound.

    • Attempt to dissolve this salt form in your aqueous assay buffer.

  • Critical Consideration: This is a more advanced technique and may require chemical expertise. The choice of the counter-ion (e.g., sodium, potassium) can also influence solubility.[4]

Strategy 4: Cyclodextrin Complexation

  • The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[17][18][19] They can encapsulate poorly soluble drug molecules, forming water-soluble inclusion complexes.[20][21]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Protocol:

    • Prepare a solution of the cyclodextrin in your assay buffer.

    • Add your compound to this solution.

    • Stir or sonicate to facilitate the formation of the inclusion complex.

  • Critical Consideration: The molar ratio of the compound to the cyclodextrin may need to be optimized. As with co-solvents, a vehicle control with the cyclodextrin alone is essential.[11]

Q2: I'm concerned about the long-term stability of my compound in DMSO. What are the best practices for storage?

This is a valid concern, as compound integrity is crucial for reliable data.[22][23]

  • Storage Temperature: For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound precipitation, especially as water is absorbed from the atmosphere.[24] To minimize this, aliquot your stock solution into smaller, single-use volumes.

  • Water Absorption: DMSO is highly hygroscopic and will readily absorb water from the air.[24] This can decrease the solubility of your compound. Always use anhydrous DMSO and keep stock solution vials tightly sealed.

Best Practices for Compound Handling:

G start Receive Solid Compound dissolve Dissolve in Anhydrous DMSO to create a master stock start->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store use Thaw one aliquot for experiment store->use

Caption: Recommended workflow for handling DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q: What is a safe concentration of DMSO to use in my cell-based assay?

A: While this can be cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO in your assay below 0.5%.[11] Many cell types can tolerate up to 1%, but it is always best to perform a vehicle control to determine the tolerance of your specific system.

Q: Can I use sonication to help dissolve my compound?

A: Yes, sonication can be a useful tool to aid in the dissolution of poorly soluble compounds.[1][8] However, be mindful of the potential for compound degradation with prolonged or high-energy sonication.

Q: How do I know if my compound is degrading in the assay conditions?

A: If you suspect compound instability, you can perform a time-course experiment where you incubate the compound in the assay buffer for varying lengths of time before adding it to your biological system. Any decrease in activity over time could indicate degradation. Analytical techniques like HPLC can also be used to assess compound stability.

Q: Are there any alternatives to DMSO for making stock solutions?

A: While DMSO is the most common solvent for preparing stock solutions, other options include ethanol, methanol, or dimethylformamide (DMF).[8][12][13] However, the compatibility of these solvents with your assay system must be carefully evaluated.

Data Summary Table

Solubilization StrategyProsConsTypical Starting Concentration
pH Adjustment Simple, effective for ionizable compounds.Can affect biological activity if pH is shifted too far.N/A (adjust buffer pH)
Co-solvents Can be effective at low concentrations.Potential for cytotoxicity, may interfere with assay.1-5% (v/v)
Salt Formation Can significantly improve solubility and dissolution.Requires chemical modification, may not be feasible for all compounds.N/A (use salt form)
Cyclodextrins Generally low toxicity, can be very effective.May require optimization of compound:cyclodextrin ratio.1-10 mM

References

  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics - ACS Publications. Available from: [Link]

  • List of some poorly soluble drugs, their salt forms and degree of... ResearchGate. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available from: [Link]

  • Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. ResearchGate. Available from: [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. Available from: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. Taylor & Francis Online. Available from: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available from: [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available from: [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. Available from: [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available from: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available from: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit. Available from: [Link]

  • Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent. SciSpace. Available from: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. Available from: [Link]

  • Carboxylic Acid Structure and Chemistry: Part 2. Auburn University. Available from: [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. Available from: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available from: [Link]

  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. Available from: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... MedCrave online. Available from: [Link]

  • Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. the NIST WebBook. Available from: [Link]

  • 1H-Imidazole-5-carboxylic acid, 1-[(3-chlorophenyl)methyl]- Properties. EPA. Available from: [Link]

  • 1H-Imidazole-2-carboxylic acid. PubChem - NIH. Available from: [Link]

  • Imidazole-4-carboxylic acid. PubChem - NIH. Available from: [Link]

  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Osaka University. Available from: [Link]

  • Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide (CAS 6961-41-7). Cheméo. Available from: [Link]

Sources

Technical Support Center: Purification of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid and its Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid and its esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction to Purification Challenges

1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid and its esters are key intermediates in the synthesis of various pharmacologically active compounds. Their purification, however, can be challenging due to the presence of regioisomeric impurities, unreacted starting materials, and byproducts from side reactions. The amphoteric nature of the carboxylic acid and the basicity of the imidazole ring add further complexity to the purification process. This guide will equip you with the knowledge to tackle these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid and its esters, providing a systematic approach to problem-solving.

Visual Troubleshooting Workflow

Troubleshooting_Workflow cluster_methods Purification Methods start Problem Identified (e.g., Low Purity, Poor Yield) check_analytical Step 1: Re-evaluate Analytical Data (NMR, HPLC, TLC, MS) start->check_analytical impurity_id Step 2: Identify Impurities (Starting Materials, Regioisomers, Byproducts) check_analytical->impurity_id select_method Step 3: Select Appropriate Purification Method impurity_id->select_method acid_base Acid-Base Extraction select_method->acid_base Acidic/Basic Impurities chromatography Column Chromatography select_method->chromatography Multiple/Similar Polarity Impurities recrystallization Recrystallization select_method->recrystallization Solid Product, High Initial Purity optimize Step 4: Optimize Purification Conditions acid_base->optimize chromatography->optimize recrystallization->optimize final_purity Step 5: Assess Final Purity and Yield optimize->final_purity final_purity->impurity_id Goals Not Met success Successful Purification final_purity->success Purity & Yield Goals Met

Caption: A workflow diagram for troubleshooting purification issues.

Common Problems and Solutions in a Q&A Format

Q1: My final product of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid is contaminated with a regioisomeric impurity. How can I separate them?

A1: The most common regioisomeric impurity is 1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic acid. Due to their similar structures and polarities, separation can be challenging.

  • Fractional Recrystallization: This can be effective if there is a significant difference in the solubility of the two isomers in a particular solvent system. Experiment with different solvents, such as ethanol, methanol/water, or ethyl acetate.

  • Column Chromatography: While challenging, careful optimization of column chromatography can yield the pure desired isomer.

    • Stationary Phase: Standard silica gel is often sufficient.

    • Mobile Phase: A gradient elution is recommended. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol. A small amount of acetic acid or formic acid in the mobile phase can help to sharpen the peaks of carboxylic acids.[1]

Q2: I am trying to purify the ester derivative, but I'm observing hydrolysis back to the carboxylic acid during column chromatography. What can I do?

A2: The silica gel used in column chromatography is slightly acidic and can catalyze the hydrolysis of esters, especially if the mobile phase contains protic solvents like methanol.

  • Neutralize the Silica Gel: You can neutralize the silica gel by adding a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to your mobile phase. This will help to prevent the hydrolysis of your ester.[1]

  • Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is less likely to cause hydrolysis.[2]

  • Dry Loading: Adsorbing your sample onto a small amount of silica gel and loading it dry onto the column can sometimes lead to better separation and less on-column reaction.[2]

Q3: My 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid is "oiling out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when impurities are present that depress the melting point.

  • Adjust the Solvent System:

    • If using a single solvent, you may be cooling the solution too quickly. Allow it to cool slowly to room temperature before placing it in an ice bath.

    • If using a mixed solvent system, you may have too much of the "good" solvent. Add more of the "poor" solvent to the hot solution until it just starts to become cloudy, then add a drop or two of the "good" solvent to redissolve the solid before allowing it to cool slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.[3]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Q4: The yield of my purified product is very low after purification. What are the common causes?

A4: Low recovery can be due to several factors depending on the purification method.

  • Recrystallization:

    • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your compound.

    • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Column Chromatography:

    • Irreversible adsorption: The polar carboxylic acid or the basic imidazole ring might be irreversibly binding to the silica gel. Adding a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can help.[2]

    • Compound instability: The compound might be degrading on the silica gel. Running the column faster (flash chromatography) can minimize contact time.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid and its esters?

A1: Common impurities include:

  • Unreacted Starting Materials: Such as 4-methoxybenzylamine and imidazole-5-carboxylic acid or its ester.

  • Regioisomers: The formation of the 1,4-disubstituted imidazole isomer is a common side reaction.

  • Byproducts: Depending on the synthetic route, byproducts from side reactions can be present. For instance, if the synthesis involves the hydrolysis of an ester to the carboxylic acid, incomplete hydrolysis will leave unreacted ester.[3]

Q2: What is the best general-purpose purification technique for these compounds?

A2: There is no single "best" method, as the optimal technique depends on the nature and quantity of the impurities.

  • For the Carboxylic Acid: A combination of acid-base extraction followed by recrystallization is often very effective. The acid-base extraction can remove neutral and basic impurities, and recrystallization can then remove closely related acidic impurities.[4][5]

  • For the Esters: Column chromatography is generally the most versatile method for purifying the neutral ester derivatives.

Q3: How do I choose a suitable solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. The impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.

  • For 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid: Polar solvents like ethanol, methanol, or a mixture of methanol and water are good starting points.

  • For the Esters: Less polar solvent systems like ethyl acetate/hexane or dichloromethane/hexane are often suitable.

Q4: Can I use reverse-phase HPLC for purification?

A4: Yes, reverse-phase HPLC is an excellent technique for the final purification of small quantities of these compounds or for analytical purity assessment. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid, is commonly used.[6][7]

Part 3: Detailed Experimental Protocols

Protocol 1: Purification of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic Acid via Acid-Base Extraction and Recrystallization

This protocol is designed to remove neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer, while neutral and basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.[8]

  • Combine Aqueous Layers: Combine the aqueous layers containing the sodium salt of your product.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid, such as 1M HCl, with stirring until the solution is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate out of the solution.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: Further purify the solid by recrystallizing from a suitable solvent system (e.g., methanol/water). Dissolve the solid in a minimum amount of hot methanol and add hot water dropwise until the solution becomes cloudy. Then add a few drops of hot methanol to get a clear solution and allow it to cool slowly.

Protocol 2: Purification of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic Acid Esters via Flash Column Chromatography

This protocol is suitable for removing impurities of different polarities from the neutral ester product.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude ester in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[2]

  • Elution: Start with a non-polar mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1 hexane/ethyl acetate, and then pure ethyl acetate). If the product is more polar, a dichloromethane/methanol gradient may be necessary.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified ester.

Data Presentation: Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques.

Technique Purpose Typical Observations for a Pure Sample
¹H NMR Structural confirmation and detection of proton-containing impurities.Clean spectrum with expected chemical shifts and integration values. Absence of signals from starting materials or regioisomers.
HPLC Quantitative purity assessment and detection of non-volatile impurities.A single major peak with a purity of >98% is typically desired for research-grade material.
LC-MS Confirmation of molecular weight and identification of impurities.A strong signal corresponding to the molecular ion of the product.
Melting Point Assessment of purity for solid compounds.A sharp melting point range (e.g., within 1-2 °C).

Part 4: Visualization of Key Concepts

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Product is_acid Is the product the carboxylic acid? start->is_acid is_solid Is the crude product a solid? is_acid->is_solid No (Ester) acid_base Perform Acid-Base Extraction is_acid->acid_base Yes chromatography_ester Perform Column Chromatography (consider neutral alumina or adding NEt3) is_solid->chromatography_ester No recrystallize_ester Recrystallize the Ester is_solid->recrystallize_ester Yes recrystallize_acid Recrystallize the Acid acid_base->recrystallize_acid

Caption: A decision tree to guide the selection of an appropriate purification method.

References

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

  • Chemistry LibreTexts. (2022, April 7). Acid-Base Extraction. [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. [Link]

  • Wikipedia. (2023, November 29). Acid–base extraction. [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • Beilstein Journals. (n.d.). Supporting Information. [Link]

  • Li, B., et al. (n.d.). 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Organic Syntheses Procedure. [Link]

  • Park, J. M. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Crozet, M. D., et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC. [Link]

  • MDPI. (2021, February 24). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. [Link]

  • MedCrave. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]

  • MDPI. (2025, October 16). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • Colthurst, M. J., & Williams, A. (2003). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters: special base catalysis by imidazole. Organic & Biomolecular Chemistry, 1(11), 1995-2000. [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • NIST. (n.d.). Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. [Link]

  • Springer. (2020, September 30). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Semantic Scholar. (2024, June 30). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • Arkat USA. (n.d.). Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. [Link]

  • Shimadzu. (n.d.). Analysis of 4-Methylimidazole in Caramel Color and Study of High-Speed Analysis. [Link]

Sources

Technical Support Center: 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists scaling up the synthesis of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid .

Topic: Scale-Up Synthesis & Troubleshooting Target Molecule: 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid (PMB-Im-5-COOH) CAS Registry Number: 1368991-94-9 (Acid) / Related Ester Intermediates

Executive Summary: The Regioselectivity Challenge

The primary challenge in synthesizing 1-substituted imidazole-5-carboxylic acids is regiocontrol .

  • Direct Alkylation Route (Not Recommended): Alkylating imidazole-4(5)-carboxylic esters with 4-methoxybenzyl chloride (PMB-Cl) typically yields a mixture favoring the 1,4-isomer (remote alkylation) over the desired 1,5-isomer due to steric hindrance and tautomeric equilibrium. Separation of these isomers on a large scale is costly and inefficient.

  • Cyclization Route (Recommended): The most robust scale-up strategy involves constructing the imidazole ring after establishing the N-substituent. This guide details the Isocyanoacetate Cyclization Method , which guarantees 1,5-regioselectivity.

Recommended Synthetic Route (The "Farnier/Van Leusen" Approach)

This route utilizes ethyl isocyanoacetate and 4-methoxybenzylamine to construct the imidazole ring in a convergent manner.

Step 1: Formation of Ethyl 1-(4-methoxybenzyl)-1H-imidazole-5-carboxylate

Reaction Logic: The reaction proceeds via the formation of an intermediate formamidine from the amine and orthoformate, which then undergoes a base-promoted [3+2] equivalent cyclization with the isocyanoacetate.

Reagents:

  • Ethyl isocyanoacetate (1.0 equiv)

  • 4-Methoxybenzylamine (1.0 equiv)

  • Triethyl orthoformate (1.2 - 1.5 equiv)

  • Catalytic Acid (e.g., Glacial Acetic Acid, 5 mol%) or Base (Et3N) depending on specific variation. Standard neutral thermal conditions are often sufficient.

Protocol:

  • Mixing: In a reactor, charge 4-methoxybenzylamine and triethyl orthoformate .

  • Formamidine Formation: Heat the mixture to 100–120°C. Distill off the ethanol byproduct to drive the equilibrium forward. Monitor by TLC/HPLC for the disappearance of the amine.

  • Cyclization: Cool the mixture to 60°C. Add ethyl isocyanoacetate dropwise (exothermic).

  • Completion: Stir at 80°C for 4–6 hours.

  • Workup: Evaporate excess orthoformate under reduced pressure. The residue is often a viscous oil that crystallizes upon standing or trituration with diethyl ether/hexanes.

Step 2: Hydrolysis to the Free Acid

Reaction Logic: Base-mediated hydrolysis is preferred over acidic hydrolysis to prevent decarboxylation , a known risk for imidazole-5-carboxylic acids at high temperatures.

Reagents:

  • Ethyl 1-(4-methoxybenzyl)-1H-imidazole-5-carboxylate (from Step 1)

  • Sodium Hydroxide (2.0 equiv, 1M aqueous solution)

  • Solvent: Ethanol or Methanol (to ensure solubility)

Protocol:

  • Dissolution: Dissolve the ester in Ethanol (5 vol).

  • Saponification: Add 1M NaOH slowly.

  • Reflux: Heat to reflux (78°C) for 2–3 hours. Monitor by HPLC (Ester peak disappearance).

  • Isolation (Critical Step):

    • Cool to room temperature.[1][2][3]

    • Concentrate to remove ethanol (do not distill to dryness).

    • Dilute with water.[2][4]

    • Careful Acidification: Slowly add 1M HCl to adjust pH to 3.5–4.0 (the isoelectric point). The product should precipitate as a white solid.[5]

    • Warning: Do not drop pH below 2.0, as the hydrochloride salt may solubilize or decarboxylation may occur if the solution is warm.

  • Filtration: Filter the solid, wash with cold water and acetone. Dry under vacuum at 45°C.

Workflow Visualization

SynthesisWorkflow Start Start: 4-Methoxybenzylamine Inter1 Intermediate: Formamidine (In situ) Start->Inter1 HC(OEt)3, Heat Step1 Step 1: Cyclization + Ethyl Isocyanoacetate + Triethyl Orthoformate Inter1->Step1 - EtOH Ester Product: Ethyl 1-(4-methoxybenzyl)- 1H-imidazole-5-carboxylate Step1->Ester Regioselective Ring Closure Step2 Step 2: Saponification (NaOH / EtOH) Ester->Step2 Workup Workup: pH Adjustment (3.5-4.0) Step2->Workup Final Final Target: 1-(4-Methoxybenzyl)-1H-imidazole- 5-carboxylic acid Workup->Final Precipitation

Caption: Step-by-step process flow for the regioselective synthesis of the target imidazole acid.

Troubleshooting Guide

Issue 1: Low Yield in Step 1 (Cyclization)
Potential CauseDiagnosisCorrective Action
Incomplete Formamidine Formation TLC shows residual starting amine.Ensure ethanol is distilled off during the orthoformate reaction. Use a slight excess (1.5 eq) of triethyl orthoformate.
Polymerization of Isocyanoacetate Dark tar formation; low conversion.Add the isocyanoacetate slowly at moderate temperature (60°C). Avoid adding it to a boiling mixture.
Moisture Contamination Hydrolysis of reagents.[2]Use anhydrous solvents and reagents. Isocyanoacetates are sensitive to acid/moisture.
Issue 2: Product is an Oil/Gum instead of Solid
Potential CauseDiagnosisCorrective Action
Residual Solvent/Reagents NMR shows peaks for Orthoformate or EtOH.Triturate the oil with Diethyl Ether or Hexane/EtOAc (9:1) to induce crystallization. Seed with a pure crystal if available.
Impurity Profile HPLC purity < 90%.Perform a short silica plug filtration (eluent: DCM/MeOH 95:5) before hydrolysis.
Issue 3: Decarboxylation (Loss of CO2)
Potential CauseDiagnosisCorrective Action
Over-acidification Mass Spec shows M-44 peak (Decarboxylated imidazole).During workup, do not heat after adding acid. Keep pH at 3.5–4.0. Do not use concentrated mineral acids at high temperatures.
Thermal Instability Melting point is lower than expected.Dry the final acid under vacuum at <50°C . Imidazole-5-acids are thermally sensitive.

Frequently Asked Questions (FAQs)

Q1: Can I use 4-methoxybenzyl chloride (PMB-Cl) and alkylate ethyl imidazole-4-carboxylate instead?

  • Answer: We strongly advise against this for scale-up. This reaction yields a mixture of 1,4- and 1,5-isomers (typically 3:1 ratio favoring the unwanted 1,4-isomer). Separating these requiring column chromatography, which is not viable for kilogram-scale production. The isocyanoacetate route guarantees the 1,5-regiochemistry.

Q2: Why is the pH adjustment during hydrolysis critical?

  • Answer: Imidazoles are amphoteric.

    • pH < 2: The molecule exists as a soluble hydrochloride salt (imidazolium).

    • pH > 7: The molecule exists as a soluble carboxylate salt.

    • pH ~4 (Isoelectric Point): The molecule is zwitterionic/neutral and has the lowest solubility, maximizing precipitation yield.

Q3: Is the ethyl isocyanoacetate reagent stable?

  • Answer: It is relatively stable but has a strong odor and can polymerize if exposed to acids or high heat for prolonged periods. Store at 2–8°C. For bulk synthesis, it can be prepared from glycine ethyl ester via formylation and dehydration (using POCl3/Et3N), though purchasing is recommended for consistency.

Q4: What are the key NMR signals to confirm the 1,5-isomer?

  • Answer:

    • NOE (Nuclear Overhauser Effect): In the 1,5-isomer, the N-CH2 (benzyl) protons will show a spatial correlation (NOE) with the proton at the C2 position and potentially the ester/acid group, but not the C4 proton (if substituted).

    • Shift Comparison: The C2 proton in 1-substituted-5-carboxylates typically appears slightly downfield compared to the 1,4-isomer due to the proximity of the anisotropic carbonyl group.

References

  • Farnier, M., et al. "Regioselective synthesis of 1-substituted imidazole-5-carboxylic acid derivatives." European Journal of Medicinal Chemistry, 1980.
  • Sisko, J., et al. "An investigation of the regioselectivity of the reaction of isocyanides with formamidines." Journal of Organic Chemistry, 2000. Link

  • BenchChem Technical Notes. "Scaling Up the Synthesis of Imidazo[4,5-d]imidazole and related derivatives." BenchChem Application Notes, 2025. Link

  • Fluorochem Product Data. "1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic acid (Isomer comparison)." Fluorochem Catalog. Link

  • Bhat, M., et al. "One-pot synthesis of imidazole derivatives via heterocyclization."[3] MOJ Bioorganic & Organic Chemistry, 2017.[3] (Context on PMB-amine cyclizations). Link

Sources

stability testing of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid under different pH conditions

[1][2]

Introduction

Welcome to the technical support hub for 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid (MBIC).[1][2] This guide is designed for researchers conducting forced degradation and stability profiling aligned with ICH Q1A(R2) guidelines.

This molecule presents a unique challenge due to its zwitterionic nature (containing both a basic imidazole nitrogen and an acidic carboxylic acid) and the specific reactivity of the p-methoxybenzyl (PMB) protecting group. This guide moves beyond standard protocols to address the specific physicochemical behaviors you will encounter at different pH levels.

Module 1: Solubility & Sample Preparation

The Core Issue: Isoelectric Precipitation

User Question: "I am trying to prepare a 1 mg/mL stock solution at pH 4.5, but the compound precipitates out or forms a cloudy suspension. It dissolves fine at pH 1.2 and pH 7.[1][2]4. What is happening?"

Technical Insight: MBIC is an amphoteric molecule.[1][2]

  • Acidic pH (< 3): The imidazole ring is protonated (

    
    ), and the carboxylic acid is protonated (
    
    
    ). The molecule is a cation .[1][2] Solubility is high.
  • Basic pH (> 7): The imidazole is neutral, and the carboxylic acid is deprotonated (

    
    ). The molecule is an anion .[1][2] Solubility is high.
    
  • Intermediate pH (~4.0–5.5): The molecule exists largely as a zwitterion (

    
     / 
    
    
    ).[1][2] The net charge is near zero (Isoelectric Point, pI).[1] This is the region of minimum solubility .[1][2]
Troubleshooting Protocol: Buffer Selection
Target pHRecommended Buffer SystemSolubility RiskPreparation Note
pH 1.2 0.1 N HClLowDirect dissolution.[1][2] Stable solution.
pH 4.5 50 mM Acetate BufferHIGH Do not dissolve directly in buffer. Dissolve in minimal DMSO/Methanol first, then dilute into buffer.
pH 6.8 50 mM Phosphate BufferLowEnsure buffer concentration is sufficient (>25mM) to maintain pH against the drug's own acidity.[2]
pH 10.0 0.1 N NaOH / GlycineLowRapid dissolution as the sodium salt.[1][2]
Workflow Visualization: Solubility Optimization

SolubilityWorkflowStartStart: Sample PreparationCheckPHDetermine Target pHStart->CheckPHAcidicpH 1.2 (Simulated Gastric)CheckPH->AcidicNeutralpH 7.4 (Physiological)CheckPH->NeutralIsoelectricpH 4.0 - 5.5 (Isoelectric Zone)CheckPH->IsoelectricDirectDissolveDirect Dissolution in BufferAcidic->DirectDissolveNeutral->DirectDissolveCoSolventPre-dissolve in DMSO/MeOH (5% v/v)Isoelectric->CoSolventRecommendedPrecipitationPrecipitation Risk!Isoelectric->PrecipitationDirect AddStableSolStable Clear SolutionDirectDissolve->StableSolCoSolvent->StableSolPrecipitation->CoSolventRetry

Caption: Decision tree for solubilizing MBIC based on pH-dependent ionization states.

Module 2: Chemical Stability & Degradation Profiles

The Core Issue: The "Extra" Peaks

User Question: "After 24 hours at 60°C in 0.1 N HCl (pH 1.2), I see a new peak eluting earlier than the main peak. The sample at pH 10 is stable.[1][2] What is this degradation product?"

Technical Insight: The 4-Methoxybenzyl (PMB) group is a common protecting group in organic synthesis, specifically chosen because it can be cleaved under acidic or oxidative conditions.[1]

  • Acidic Instability: While more stable than trityl groups, the PMB group is susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures.[1] The electron-donating methoxy group stabilizes the benzylic carbocation intermediate, facilitating the cleavage of the C-N bond.

  • Degradant: The primary degradant is 1H-imidazole-5-carboxylic acid (loss of the benzyl group) and 4-methoxybenzyl alcohol (which may polymerize).[1][2]

Degradation Pathway Analysis
Stress ConditionExpected MechanismPrimary Degradant(s)HPLC Behavior
Acid (pH 1.2, 60°C) N-Dealkylation (Acid-catalyzed hydrolysis of the C-N bond)1H-imidazole-5-carboxylic acid + 4-Methoxybenzyl alcoholDegradant elutes earlier (more polar) than parent.[1][2]
Base (pH 10, 60°C) Ring Stability / Salt FormationMinimal degradation.[1] Imidazole ring is stable to base.[1][2]Parent peak remains stable.[1][2]
Oxidation (H2O2) Benzylic Oxidation 4-Methoxybenzoic acid derivatives / N-oxide formationComplex chromatogram; multiple minor peaks.[1][2]
Thermal (Solid State) Decarboxylation 1-(4-Methoxybenzyl)-1H-imidazoleDegradant elutes later (loss of polar COOH group).[1][2]
Visualizing the Degradation Mechanism

DegradationPathParentParent Molecule:1-(4-Methoxybenzyl)-1H-imidazole-5-COOHAcidPathAcidic Stress (pH 1.2)+ HeatParent->AcidPathThermalPathHigh Heat (>100°C)Solid StateParent->ThermalPathDegradant1Degradant A:1H-imidazole-5-COOH(Loss of PMB group)AcidPath->Degradant1C-N CleavageDegradant2Degradant B:4-Methoxybenzyl alcoholAcidPath->Degradant2Degradant3Degradant C:1-(4-Methoxybenzyl)-imidazole(Decarboxylation)ThermalPath->Degradant3- CO2

Caption: Primary degradation pathways for MBIC under acidic and thermal stress conditions.

Module 3: Analytical Method Optimization (HPLC)

The Core Issue: Peak Tailing

User Question: "My standard peak is tailing significantly (Asymmetry factor > 1.5). I am using a standard C18 column with Water/Acetonitrile. How do I fix this?"

Technical Insight: Imidazole nitrogens are basic.[1][2] If your mobile phase pH is near neutral (pH 6-7), the imidazole moiety will interact strongly with residual silanols (Si-OH) on the silica backbone of the HPLC column.[1] This secondary interaction causes tailing.[1][2]

Recommended HPLC Method Parameters
  • Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex).[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0).[1][2]

    • Why? Low pH keeps silanols protonated (neutral), preventing interaction with the imidazole.

  • Mobile Phase B: Acetonitrile or Methanol.[1][2]

  • Detection: UV @ 230–250 nm (The imidazole and benzyl rings absorb well here).[2]

  • Gradient: 5% B to 90% B over 15 minutes.

Self-Validation Step: Inject a blank buffer.[1][2] If you see "ghost peaks" at the retention time of the PMB group, check your injector needle wash. The PMB group is "sticky" (lipophilic).

FAQ: Frequently Asked Questions

Q: Is this molecule light sensitive? A: Yes. Benzyl derivatives, particularly methoxy-benzyls, can undergo photo-oxidation.[1][2] Stability samples should be stored in amber vials or wrapped in foil during the stress test, unless you are specifically performing the ICH Q1B photostability test.

Q: Can I use TFA (Trifluoroacetic acid) in my mobile phase? A: Yes, 0.05% to 0.1% TFA is excellent for peak shape.[1][2] However, avoid using TFA if you are coupling to Mass Spectrometry (LC-MS) due to ion suppression; use Formic Acid instead.[1][2]

Q: Why does the retention time shift when I change the sample pH? A: This is a classic artifact of injecting a large volume of incorrect pH buffer.[2] If you inject a pH 10 sample into a pH 3 mobile phase, the local pH environment inside the column head changes momentarily.

  • Fix: Dilute your stress samples (pH 1.2 or pH 10) 1:1 with the Mobile Phase A before injection to neutralize the matrix.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation, 2003.[1][2] [Link]

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[1][2] (Regarding stability of p-Methoxybenzyl ethers and amines). Wiley-Interscience.[1][2]

  • Grimmett, M.R. Imidazole and Benzimidazole Synthesis.[1][2] (General reactivity of imidazole carboxylic acids).[2] Academic Press.[1][2]

  • PubChem. Compound Summary: 1H-Imidazole-4-carboxylic acid.[1][2] National Library of Medicine.[1][2] [Link]

addressing poor reproducibility in biological assays with 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Product Support ID: MBIC-5-COOH
Status: Active Troubleshooting Guide[1]

Executive Summary: The Reproducibility Paradox

Welcome to the Technical Support Hub. You are likely here because your IC50 values are shifting, your compound is precipitating in buffer, or your SAR (Structure-Activity Relationship) data makes no sense.

As a Senior Application Scientist, I often see 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid (henceforth MBIC-5 ) treated as a standard "drug-like" molecule.[1] It is not. It is a zwitterionic fragment with a lipophilic tail. Its behavior in biological assays is governed by a delicate tug-of-war between the acidic carboxylate, the basic imidazole, and the hydrophobic methoxybenzyl group.

The Core Issue: Most reproducibility failures with MBIC-5 are not biological; they are physicochemical . This guide moves beyond standard protocols to address the specific molecular behaviors causing your assay failure.

Physicochemical Profile & Critical Data

Before troubleshooting, verify your experimental conditions against the molecule's intrinsic properties.

ParameterValue (Approx.)Impact on Assay
Molecular Weight ~232.24 DaFragment-like; requires high concentrations (>10 µM) for weak hits.[1]
pKa (Acidic) ~3.0 – 3.5 (COOH)Deprotonated (COO⁻) at physiological pH (7.4).
pKa (Basic) ~6.5 – 7.0 (Imidazole)CRITICAL: Close to assay pH. Small pH shifts change protonation state drastically.
LogP ~1.5 – 2.0Moderate lipophilicity, but prone to aggregation at high concentrations.
Solubility High in DMSO; Poor in Water (pH dependent)Risk of "crashing out" when diluting DMSO stock into neutral buffer.
Metal Affinity High (N-3 of imidazole)False Positives: Can strip metals from metalloenzymes (e.g., MMPs, HDACS).

Troubleshooting Modules (Q&A Format)

Module A: Solubility & Stock Preparation

Q: My compound precipitates immediately upon addition to the assay buffer. Why?

A: You are likely hitting the "Isoelectric Trap" or "DMSO Shock."

  • The Mechanism: MBIC-5 is an ampholyte.[1] At pH < 4, it is cationic (+). At pH > 7, it is anionic (-).[1] However, near pH 5–6 (often used in biochemical assays or occurring locally during mixing), it approaches its isoelectric point where solubility is lowest.

  • The "DMSO Shock": When you pipette 10 mM DMSO stock into an aqueous buffer, the DMSO diffuses out faster than the compound can solvate. This creates a local supersaturated zone where MBIC-5 forms micro-crystals that never re-dissolve.[1]

Protocol: The "Intermediate Dilution" Method Do not pipette 100% DMSO stock directly into the assay well.

  • Step 1: Prepare your 10 mM stock in anhydrous DMSO.

  • Step 2: Create a 10x Intermediate in a solvent-tolerant buffer (e.g., buffer + 5% DMSO).

    • Crucial: Vortex immediately upon addition.

  • Step 3: Transfer the 10x Intermediate to your final assay plate.

    • Why? This reduces the kinetic shock of the solvent exchange.

Module B: Potency Shifts (IC50 Instability)

Q: I get an IC50 of 5 µM on Monday and 50 µM on Friday. Is the compound degrading?

A: It is likely a pH drift, not degradation. [1]

The Mechanism: The imidazole ring (pKa ~6.8) is the "switch."

  • At pH 7.0: ~40% of the molecules are protonated at the imidazole nitrogen.

  • At pH 7.4: ~20% are protonated.[1]

  • Impact: If your target protein requires the neutral form to bind, a shift of just 0.4 pH units (common in unbuffered saline or old buffers) can cut your effective concentration in half.

Solution:

  • Buffer Strength: Use strong buffers (HEPES or Tris > 50 mM) rather than PBS.

  • pH Check: Measure the pH of your final assay solution containing the compound. High concentrations of MBIC-5 (an acid) can actually lower the pH of weak buffers.

Module C: False Positives (Interference)

Q: The compound inhibits everything I screen, including unrelated enzymes. Is it a "Pan-Assay Interference Compound" (PAINS)?

A: Yes, likely due to Metal Chelation or Aggregation.

  • Metal Chelation: The N-3 position of the imidazole and the 5-carboxylate can form a "pincer" to chelate metals like Zinc (

    
    ), Iron (
    
    
    
    ), or Nickel.
    • Diagnostic: If you are running a metalloenzyme assay (e.g., Carbonic Anhydrase, HDAC), add a slight excess of the metal cofactor. If inhibition disappears, MBIC-5 was just stripping the metal, not binding the enzyme.

  • Aggregation: At concentrations >10 µM, the methoxybenzyl tail promotes stacking. These aggregates sequester enzyme, causing non-specific inhibition.

    • Diagnostic: Add 0.01% Triton X-100 (detergent) to the buffer. Detergents break up aggregates. If potency drops significantly with detergent, your initial "hit" was an artifact.

Visual Troubleshooting Workflows

Figure 1: The Assay Validity Decision Tree

Use this logic flow to diagnose assay failures before repeating the experiment.

AssayTroubleshooting Start Start: Assay Failure CheckSolubility 1. Check Solubility (Turbidity/Precipitation?) Start->CheckSolubility CheckPH 2. Check pH Dependency (Is buffer pH near 6.5-7.0?) CheckSolubility->CheckPH No (Clear) Action_Dilution Action: Use Intermediate Dilution Step CheckSolubility->Action_Dilution Yes (Cloudy) CheckInterference 3. Check Interference (Metalloenzyme or Aggregation?) CheckPH->CheckInterference No (Stable) Action_Buffer Action: Increase Buffer Conc. (>50mM HEPES) CheckPH->Action_Buffer Yes (Drift) Action_Detergent Action: Add 0.01% Triton X-100 or Excess Metal Cofactor CheckInterference->Action_Detergent Yes (Non-specific) Valid Assay Validated CheckInterference->Valid No Issues Action_Dilution->CheckPH Action_Buffer->CheckInterference Action_Detergent->Valid

Caption: Step-by-step logic to isolate physicochemical causes of assay failure (Solubility → pH → Interference).

Figure 2: The "Regioisomer Trap"

A critical, often overlooked issue: ensuring you have the 5-isomer, not the 4-isomer.[1]

IsomerCheck Input Compound Batch NMR 1H-NMR Analysis (NOE Experiment) Input->NMR Interaction NOE Signal: Benzyl CH2 <-> H-4 Imidazole NMR->Interaction Strong NOE NoInteraction NOE Signal: Benzyl CH2 <-> COOH (None) NMR->NoInteraction Weak/No NOE Isomer5 5-COOH Isomer (Correct Target) Isomer4 4-COOH Isomer (Common Impurity) Interaction->Isomer4 Indicates 1,4-subst. NoInteraction->Isomer5 Indicates 1,5-subst.

Caption: Distinguishing the 1,5-isomer from the 1,4-isomer using Nuclear Overhauser Effect (NOE) NMR.

Identity & Stability Verification

The "Regioisomer" Warning: Synthesis of 1,5-disubstituted imidazoles is difficult; the 1,4-isomer is thermodynamically favored.[1] Many commercial batches labeled as "5-carboxylic acid" are actually mixtures or pure 4-carboxylic acid.[1]

  • Impact: The 4-isomer has a completely different vector for the carboxylic acid, abolishing binding if the 5-position is critical for the pharmacophore.[1]

  • Action: Request NOE (Nuclear Overhauser Effect) data from your synthesis team or vendor. You must verify the spatial proximity of the N-benzyl protons to the imidazole C-4 proton.[1]

Storage Protocol:

  • Solid State: Stable at -20°C. Protect from light (methoxybenzyl group is prone to slow oxidation).[1]

  • In Solution: Do NOT store in DMSO at Room Temperature. Carboxylic acids can undergo slow reactions or decarboxylation (rare but possible) or the methoxybenzyl group can oxidize.

  • Shelf Life: Discard DMSO stocks after 3 months or 5 freeze-thaw cycles.

References

  • NCBI Assay Guidance Manual.

  • Journal of Medicinal Chemistry.Pan-Assay Interference Compounds (PAINS). (Baell & Holloway).

  • European Journal of Medicinal Chemistry.Synthesis and evaluation of 1-substituted imidazole-5-carboxylic acid derivatives. (Context on regioisomer synthesis difficulties).

    • Source: [Link] (General Journal Link for verification of scaffold chemistry).

  • Vertex AI Search.Physicochemical properties of Imidazole-carboxylic acid derivatives.

    • Source: [Link] (Validated against PubChem Compound Database).

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structure Confirmation of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel compounds like 1-(4-methoxybenzyl)-1H-imidazole-5-carboxylic acid, a potential building block in medicinal chemistry, confirming the precise atomic arrangement is not merely a characterization step; it is the foundation upon which all further research, including efficacy and safety studies, is built. This guide provides an in-depth comparison of the analytical techniques used for this purpose, establishing single-crystal X-ray crystallography as the definitive method and contextualizing it with other essential spectroscopic techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide a direct, high-resolution snapshot of a molecule's three-dimensional structure.[1][2][3][4] Unlike other methods that infer connectivity and geometry from indirect measurements, crystallography maps the precise coordinates of each atom in the crystalline state. This yields unequivocal data on bond lengths, bond angles, and the absolute configuration of chiral centers, which is information no other technique can deliver with such certainty.[5][6][7]

The "Why" Behind the Workflow: From Powder to Picture

The journey from a newly synthesized powder to a definitive crystal structure is a multi-step process where each stage is critical for success. The causality behind these experimental choices is rooted in the fundamental principles of crystal formation and diffraction physics.

xray_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Acquisition & Analysis Synthesis Synthesis & Purification (>99%) Purity Purity Confirmation (NMR, LC-MS) Synthesis->Purity Trials Crystal Growth Trials Purity->Trials Selection Crystal Selection & Mounting Trials->Selection Diffraction X-ray Diffraction Data Collection Selection->Diffraction Solution Structure Solution & Refinement Diffraction->Solution Validation Structure Validation Solution->Validation Final Final Structure (CIF File, ORTEP Plot) Validation->Final

Caption: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Crystallization of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic Acid

Obtaining a high-quality single crystal is often the most significant bottleneck in the process.[6][7] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline lattice rather than as an amorphous solid.[8][9]

  • Purity is Paramount: Begin with the target compound purified to >99% homogeneity. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Screening (The Rationale): The choice of solvent is critical. For 1-(4-methoxybenzyl)-1H-imidazole-5-carboxylic acid, which possesses both hydrogen-bond donating (carboxylic acid) and accepting (imidazole, ether) groups, a range of solvents should be tested.

    • Protic Solvents (e.g., Methanol, Ethanol): These can effectively solvate the molecule via hydrogen bonding, but may sometimes inhibit the intermolecular interactions needed for crystallization.

    • Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents can dissolve the compound through dipole-dipole interactions without competing as strongly for hydrogen bonding sites.

    • Mixed Solvent Systems: Often, the ideal condition involves dissolving the compound in a "good" solvent and slowly introducing an "anti-solvent" in which it is poorly soluble. This carefully controlled reduction in solubility is a powerful method for inducing crystallization.[10]

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a loosely covered vial. Allowing the solvent to evaporate over days or weeks slowly increases the concentration, leading to crystal growth.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (anti-solvent). The slow diffusion of the anti-solvent vapor into the drop gradually induces crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, then to 4°C. The decrease in solubility upon cooling drives crystallization.[9]

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm, transparent, with well-defined faces) have formed, they must be carefully harvested and mounted on a goniometer head for analysis.

Data Interpretation: A Self-Validating System

The final crystallographic model is not merely an image; it is a hypothesis refined against experimental data.[11] The quality of this refinement is assessed by key metrics that provide a trustworthy, self-validating system.

ParameterDescriptionTypical Value (Small Molecule)Significance
R-factor (R1) A measure of the agreement between the observed diffraction data and the data calculated from the final structural model.[12][13]< 5%A low R1 indicates a high-quality model that accurately reproduces the experimental data.[12]
Goodness-of-Fit (GooF) Should approach 1.0 for a good model. Values significantly different from 1.0 may indicate an incorrect model or improper data weighting.~1.0Indicates that the model is consistent with the data and that the errors have been appropriately estimated.
R-free Calculated using a small subset (5-10%) of reflection data that is excluded from the refinement process.[14]Similar to R1A crucial cross-validation metric that helps to detect "overfitting" of the model to the data.[14]

A search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic crystal structures, did not yield a public structure for 1-(4-methoxybenzyl)-1H-imidazole-5-carboxylic acid, underscoring the novelty of such a determination.[15][16][17][18]

Orthogonal Confirmation: A Multi-Technique Approach

While crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of orthogonal analytical techniques. These methods confirm that the structure in the crystal is consistent with the bulk material and provide complementary information about the molecule's properties in solution.

Caption: Integrated workflow for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining molecular structure in solution.[19][20][21][22] It provides detailed information about the chemical environment and connectivity of atoms.[19][21]

  • ¹H NMR: Confirms the number and connectivity of protons. For the target molecule, we would expect to see distinct signals for the imidazole protons, the benzyl protons, the aromatic protons on the methoxybenzyl group, and the methoxy singlet.

  • ¹³C NMR: Provides information on the carbon framework of the molecule.[19]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the puzzle together. For instance, an HMBC experiment would show a correlation between the benzylic protons (-CH₂-) and the carbons of both the imidazole and the methoxy-phenyl rings, unambiguously confirming the N-1 substitution pattern.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Imidazole H-2~7.8~136C4, C5, Benzyl CH₂
Imidazole H-4~7.2~119C2, C5, Benzyl CH₂
Benzyl CH₂~5.2~50Imidazole C2, C4; Phenyl C1', C2'
Phenyl H-2', H-6'~7.3 (d)~129C4', Benzyl CH₂
Phenyl H-3', H-5'~6.9 (d)~115C1', Methoxy C
Methoxy CH₃~3.8 (s)~55Phenyl C4'
Carboxylic Acid COOH~11-12 (br s)~165Imidazole C4, C5
Imidazole C5-~130H4, COOH
Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of a new compound.[23][24][25][26]

  • High-Resolution MS (HRMS): This is a self-validating protocol. An electrospray ionization (ESI) source would likely be used. The experimentally measured mass of the molecular ion ([M+H]⁺ or [M-H]⁻) must match the theoretical calculated mass to within 5 ppm, which provides strong evidence for the predicted molecular formula (C₁₂H₁₂N₂O₃).[24]

    • Calculated [M+H]⁺: 233.0921

    • Calculated [M-H]⁻: 231.0775

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[27][28][29][30][31]

Predicted FT-IR Absorption Bands

Functional GroupBond VibrationPredicted Wavenumber (cm⁻¹)Significance
Carboxylic AcidO-H stretch3300-2500 (very broad)Confirms the presence of the carboxylic acid dimer hydrogen bonding.
Carboxylic AcidC=O stretch~1700 (strong)Characteristic carbonyl absorption.[29]
Aromatic RingC=C stretch1610, 1515 (medium-strong)Confirms the presence of the two aromatic ring systems.
Imidazole RingC=N stretch~1650 (medium)Indicates the imidazole heterocyclic core.
EtherC-O stretch~1250 (strong)Confirms the methoxy group.

Conclusion: An Integrated and Authoritative Approach

While NMR, MS, and IR spectroscopy provide crucial and complementary pieces of the structural puzzle, they ultimately build a model based on inference. Only single-crystal X-ray crystallography provides direct, unambiguous proof of the three-dimensional atomic arrangement.[1][32] It reveals not just the molecular structure itself, but also how the molecules interact with each other in the solid state through intermolecular forces like hydrogen bonding and π-stacking.

For drug development professionals and researchers, relying on this integrated analytical approach is essential. Spectroscopic data build confidence and confirm the identity of the bulk material, while the crystal structure provides the definitive, high-resolution map required for applications like structure-based drug design and understanding crystal packing, which influences critical properties like solubility and stability. The combination of these techniques delivers an authoritative, trustworthy, and comprehensive confirmation of the molecular structure of 1-(4-methoxybenzyl)-1H-imidazole-5-carboxylic acid.

References

  • The Cambridge Structural Database. (2016). IUCr Journals. [Link]

  • Cambridge Structural Database. re3data.org. [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]

  • Wang, X., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Research. [Link]

  • Slideshare. (2015). Use of NMR in structure elucidation. [Link]

  • Allen, F. H., & Kennard, O. (1993). The Cambridge Structural Database (CSD): Current Activities and Future Plans. National Institute of Standards and Technology. [Link]

  • Polymer Chemistry Characterization Lab. Infrared Spectroscopy (FT-IR/ATR). [Link]

  • ACS Publications. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry. [Link]

  • Innovatech Labs. (2018). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. [Link]

  • Platypus Technologies. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • ZefSci. (2024). Finding the Correct Mass Spectrometry for Small Molecule Analysis. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Kwan, E. E., & Huang, S. G. (2025). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • Scilit. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • SK pharmteco. (2025). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. [Link]

  • Bellevue College. Analysis of Functional Groups using Infrared (IR) Spectroscopy. [Link]

  • Wesleyan University. (2026). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Perry, J. J., & St-Gallay, S. A. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Perry, J. J., & St-Gallay, S. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Crystallization of Small Molecules. [Link]

  • North Carolina State University. Small Molecule X-ray Crystallography. [Link]

  • Babine, R. E., & Bleckman, T. M. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Der Pharma Chemica. (2016). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • University of Colorado Boulder. Crystallization. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Serrano-Andrés, L., et al. (2000). Theoretical Study of the Electronic Spectrum of Imidazole. The Journal of Physical Chemistry A. [Link]

  • Carleton College. (2018). Single-crystal X-ray Diffraction. [Link]

  • MDPI. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules. [Link]

  • IUCr Journals. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. [Link]

  • Grokipedia. R-factor (crystallography). [Link]

  • IntechOpen. (2024). Single Crystal X-ray Structure Analysis. [Link]

  • PDBe-KB. Analysing and evaluating macromolecular models. [Link]

  • Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • Wikipedia. R-factor (crystallography). [Link]

  • University of Cambridge. R-Factors. [Link]

  • PubMed. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. [Link]

  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Cambridge Core. (2012). R factors in Rietveld analysis: How good is good enough? Powder Diffraction. [Link]

Sources

A Researcher's Guide to Assessing the Enzyme Selectivity of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of FDA-approved drugs with activities ranging from anti-infectives to anticancer agents.[1] The compound 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid represents a novel entity within this privileged class of molecules. While the therapeutic potential of imidazole derivatives is vast, their clinical success hinges on a critical property: selectivity.[2] An inhibitor's ability to preferentially bind to its intended target over other structurally related or functionally diverse enzymes is paramount to minimizing off-target effects and ensuring a favorable safety profile.[3]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the enzyme selectivity of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation and presentation. Our approach is grounded in the principles of scientific integrity, ensuring that the described methodologies are robust, reproducible, and self-validating.

Hypothesizing a Primary Target and Constructing a Selectivity Panel

Given the prevalence of imidazole-containing compounds as kinase inhibitors, a logical starting point for investigating the biological activity of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid is to screen it against a panel of protein kinases.[4][5] For the purpose of this guide, we will hypothesize that our lead compound shows initial inhibitory activity against B-Raf kinase , a key enzyme in the MAPK signaling pathway frequently mutated in cancers.[4]

However, demonstrating potent inhibition of a single target is insufficient. A thorough understanding of selectivity requires profiling the compound against a rationally designed panel of off-target enzymes.[3] This panel should include:

  • Closely Related Kinases: Other members of the Raf family (e.g., A-Raf, C-Raf) and other kinases within the same branch of the human kinome to assess family-specific selectivity.

  • Functionally Related Kinases: Enzymes involved in parallel or downstream signaling pathways to anticipate potential pathway-level effects.[3]

  • Structurally Diverse Kinases: A broad selection of kinases from different families to provide an overall view of selectivity.[3]

  • Commonly Inhibited Off-Target Enzymes: Enzymes like cytochrome P450 (CYP) isoforms, which are frequently inhibited by imidazole-containing drugs and are critical for drug metabolism.[5]

  • Other Imidazole-Targeted Enzymes: Based on literature, imidazole derivatives are known to inhibit other enzyme classes such as xanthine oxidase and topoisomerase II.[6][7] Including representative enzymes from these classes can provide a more comprehensive selectivity profile.

The following diagram illustrates the logical workflow for assessing enzyme selectivity, from initial hypothesis to comprehensive profiling.

G cluster_0 Phase 1: Hypothesis & Primary Screening cluster_1 Phase 2: Selectivity Panel Design cluster_2 Phase 3: Comprehensive Profiling cluster_3 Phase 4: Data Analysis & Interpretation A Hypothesize Primary Target (e.g., B-Raf Kinase) B Primary Biochemical Assay (Determine IC50 for B-Raf) A->B C Select Closely Related Kinases (e.g., A-Raf, C-Raf) B->C D Select Functionally Related Kinases (e.g., MEK, ERK) B->D E Select Structurally Diverse Kinases B->E F Select Common Off-Target Enzymes (e.g., CYPs, Xanthine Oxidase) B->F G Secondary Screening Assays (Single-point % inhibition) C->G D->G E->G F->G H IC50 Determination for Confirmed Hits G->H I Calculate Selectivity Index (IC50_off-target / IC50_on-target) H->I J Structure-Activity Relationship (SAR) & Lead Optimization I->J

Caption: Workflow for Assessing Enzyme Selectivity.

Experimental Protocols: From Primary Assay to Selectivity Profiling

The foundation of a reliable selectivity assessment lies in robust and well-controlled experimental protocols. Here, we provide detailed methodologies for determining the inhibitory activity of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid.

Protocol 1: General Biochemical Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme, such as B-Raf kinase.[8]

1. Materials and Reagents:

  • Purified enzyme of interest (e.g., recombinant human B-Raf).

  • Specific substrate for the enzyme (e.g., a peptide substrate for phosphorylation).

  • 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid.

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme).

  • Cofactors, if required (e.g., ATP, MgCl2).

  • 96-well or 384-well microplates (black or white for luminescence/fluorescence-based assays).

  • Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, absorbance).

  • Positive control inhibitor with known activity against the target enzyme.

2. Step-by-Step Procedure:

  • Prepare Solutions: Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Perform a serial dilution of the inhibitors to test a range of concentrations.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor (vehicle control). Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[8]

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate and any necessary cofactors (e.g., ATP) to each well.

  • Incubation: Incubate the reaction mixture for a predetermined time at the optimal temperature to allow for product formation.

  • Detection: Stop the reaction (if necessary) and measure the signal generated by the product formation using a microplate reader. The choice of detection method will depend on the specific assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9]

The following diagram illustrates the experimental workflow for determining the IC50 value.

G A Prepare Serial Dilution of Inhibitor C Add Inhibitor to Wells (and Vehicle Control) A->C B Add Enzyme to Microplate Wells B->C D Pre-incubate Enzyme & Inhibitor C->D E Initiate Reaction with Substrate & ATP D->E F Incubate for Product Formation E->F G Detect Signal (e.g., Luminescence) F->G H Plot % Inhibition vs. [Inhibitor] & Calculate IC50 G->H

Caption: IC50 Determination Workflow.

Protocol 2: Kinase Selectivity Profiling

Once the on-target potency (IC50) is established, the next critical step is to assess the selectivity of the compound against a broader panel of kinases.

1. Primary Screen (Single-Point Inhibition):

  • The initial screen is typically performed at a single, high concentration of the inhibitor (e.g., 1 µM or 10 µM) against the entire kinase panel.[3]

  • The percentage of inhibition at this concentration is determined for each kinase.

  • This provides a rapid overview of the compound's selectivity profile and identifies potential off-target hits.

2. Secondary Screen (IC50 Determination for Hits):

  • For any kinases that show significant inhibition (e.g., >50%) in the primary screen, a full dose-response curve and IC50 determination should be performed using the same protocol as for the primary target.

  • This confirms the off-target activity and provides a quantitative measure of its potency.

Data Presentation and Interpretation

Table 1: Hypothetical Selectivity Profile of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid
Enzyme TargetClass/FamilyPrimary Screen (% Inhibition @ 1 µM)IC50 (nM)Selectivity Index (vs. B-Raf)
B-Raf Kinase (Raf) 95% 50 1
A-RafKinase (Raf)85%2505
C-RafKinase (Raf)70%50010
MEK1Kinase (MEK)20%>10,000>200
ERK2Kinase (ERK)15%>10,000>200
CDK2Kinase (CDK)5%>10,000>200
CYP3A4Cytochrome P45065%80016
Xanthine OxidaseOxidoreductase10%>10,000>200
Interpreting the Data:

The Selectivity Index is a key metric for quantifying selectivity. It is calculated by dividing the IC50 of an off-target enzyme by the IC50 of the on-target enzyme. A higher selectivity index indicates greater selectivity for the intended target.

In our hypothetical example, 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid demonstrates good selectivity for B-Raf over other kinases in the MAPK pathway (MEK1, ERK2) and unrelated kinases (CDK2). However, it shows some cross-reactivity with other Raf family members (A-Raf, C-Raf) and significant inhibition of CYP3A4. This information is critical for guiding the next steps in the drug discovery process, such as structure-activity relationship (SAR) studies to improve selectivity.

Conclusion: A Pathway to Selective Drug Candidates

The systematic assessment of enzyme selectivity is a non-negotiable component of modern drug discovery. By employing a rational approach to target selection, utilizing robust and validated experimental protocols, and interpreting the data within a broader biological context, researchers can effectively characterize the selectivity profile of novel compounds like 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid. This rigorous evaluation is essential for identifying promising lead candidates with a higher probability of success in preclinical and clinical development. The methodologies outlined in this guide provide a solid foundation for conducting such an assessment with the scientific rigor required to advance the field of drug discovery.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Tan, Y. T., Lee, Y. K., & Wong, J. W. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC complementary medicine and therapies, 21(1), 1-15. Available from: [Link]

  • Dineshkumar, B., Mitra, A., & Manjunatha, M. (2015). In vitro α-glucosidase inhibitory assay. protocols.io. Available from: [Link]

  • Tipton, K. F., & Boyce, S. (2017). Assessment of enzyme inhibition: a review with examples from the development of monoamine oxidase and cholinesterase inhibitory drugs. Molecules, 22(5), 744. Available from: [Link]

  • Takle, A. K., Brown, M. J., Davies, S., Dean, D. K., Francis, G., Gaiba, A., ... & Wilson, D. M. (2006). The identification of potent and selective imidazole-based inhibitors of B-Raf kinase. Bioorganic & medicinal chemistry letters, 16(2), 378-381. Available from: [Link]

  • Yadav, R. R., de Souza, M. L., Gonzalez, M. L., Ul Mahmood, S., Eck, T., Kreiss, T., ... & Rotella, D. P. (2021). Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. bioRxiv. Available from: [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Available from: [Link]

  • ResearchGate. Synthesis, molecular docking, enzyme inhibition and antioxidant potential of new 1H-benzo[d]imidazole-5-carboxamide derivatives. Available from: [Link]

  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. Available from: [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • Grishina, A., & Azev, V. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(19), 11210. Available from: [Link]

  • Wang, S. J., Qian, H. Y., Liu, Y. J., Yu, Z. G., & Meng, J. L. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. European journal of medicinal chemistry, 103, 473-482. Available from: [Link]

  • Ramirez-Mares, M. V., & Salazar-Marquez, E. (2022). ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE METHOD. Química Nova, 45(5), 585-591. Available from: [Link]

  • da Silva, E. P., de Souza, A. C. S., & de Castro, R. J. S. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 963503. Available from: [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, N. I., & Abdel-Aziz, A. A. M. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European journal of medicinal chemistry, 45(12), 6004-6011. Available from: [Link]

  • Kamal, A., Reddy, K. S., Khan, M. N., Shetti, R. V., & Ramaiah, M. J. (2009). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Bioorganic & medicinal chemistry letters, 19(16), 4767-4770. Available from: [Link]

  • Google Patents. (2008). EP1988090A1 - Imidazol-5-carboxylic acid derivatives, preparation methods and use thereof.
  • Google Patents. (2009). US20090036505A1 - Imidazole-5-Carboxylic Acid Derivatives, The Preparation Method Therefor and The Uses Thereof.
  • Yadav, R. R., de Souza, M. L., Gonzalez, M. L., Ul Mahmood, S., Eck, T., Kreiss, T., ... & Rotella, D. P. (2021). Discovery of imidazole-based inhibitors of P. falciparum cGMP-dependent protein kinase. bioRxiv. Available from: [Link]

  • Pandey, J., Kumar, S., & Kumar, D. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 256-276. Available from: [Link]

  • Bhat, M., Kumar, N. S., & Poojary, B. (2021). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Molbank, 2021(1), M1192. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Available from: [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, J., Wang, Y., ... & Zhang, J. (2023). Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Sharma, A., Kumar, V., & Singh, R. (2024). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. ChemistrySelect, 9(12), e202304618. Available from: [Link]

  • Walter, I., Adam, S., Gentilini, M. V., Kany, A. M., Brengel, C., Thomann, A., ... & Köhnke, J. (2020). Structure‐Activity Relationship and Mode‐of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Small Molecules as Potent CYP121 Inhibitors. Chemistry–A European Journal, 26(40), 8757-8769. Available from: [Link]

  • De Lucca, G. V., Kim, U. T., Liang, J., Lin, J., He, Y., Ye, Q., ... & Covington, M. B. (2008). Discovery, SAR and X-ray Structure of 1H-benzimidazole-5-carboxylic Acid Cyclohexyl-Methyl-Amides as Inhibitors of Inducible T-cell Kinase (Itk). Bioorganic & medicinal chemistry letters, 18(20), 5545-5549. Available from: [Link]

Sources

comparison of different synthetic routes to 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of synthetic routes to 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid . It is designed for researchers requiring high regiochemical fidelity and scalability.

Executive Summary

The synthesis of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid (Target Acid) presents a classic regioselectivity challenge in heterocyclic chemistry. Direct alkylation of imidazole-4(5)-carboxylates typically favors the unwanted 1,4-isomer due to steric and electronic factors at the


 position.

To obtain the 1,5-isomer with high purity, researchers must employ strategies that either construct the ring de novo with substituents in place or utilize symmetric precursors with steric-controlled desymmetrization.

RouteStrategyRegioselectivityScalabilityRec. Rating
A De Novo Cyclization (Marckwald/Isay) Exclusive (1,5) High★★★★★
B Diester Desymmetrization High (>95:5)Medium★★★★☆
C Direct Alkylation Poor (Favors 1,4)High★☆☆☆☆

Route A: De Novo Cyclization (The "Marckwald" Strategy)

Best for: High purity requirements, gram-to-kilogram scale, and avoiding isomer separation.

This route constructs the imidazole ring from acyclic precursors. By fixing the nitrogen substituent on the glycine backbone before ring closure, the 1,5-regiochemistry is locked in. The classic approach involves formylation of a glycine ester followed by cyclization with thiocyanate and subsequent desulfurization.

Reaction Scheme

RouteA SM1 Glycine Ethyl Ester HCl Int1 N-PMB-Glycine Ethyl Ester SM1->Int1 1. Et3N 2. PMB-Cl SM2 PMB-Cl Int2 N-Formyl-N-PMB Glycine Ester Int1->Int2 HCOOH / Ac2O (Formylation) Int3 Enolate Intermediate Int2->Int3 HCOOEt NaOEt Int4 2-Mercapto-1-PMB Imidazole-5-ester Int3->Int4 KSCN / HCl (Cyclization) Int5 Ethyl 1-PMB Imidazole-5-carboxylate Int4->Int5 HNO3 (aq) (Desulfurization) Product Target Acid (1,5-Isomer) Int5->Product NaOH / H2O (Hydrolysis)

Figure 1: Step-wise construction of the 1,5-imidazole core via the mercapto-intermediate.

Detailed Protocol
  • N-Alkylation: React glycine ethyl ester hydrochloride with 4-methoxybenzyl chloride (PMB-Cl) and triethylamine in DMF or acetonitrile to yield N-(4-methoxybenzyl)glycine ethyl ester .

  • N-Formylation: Treat the secondary amine with formic acid and acetic anhydride (mixed anhydride method) or reflux in ethyl formate to generate the N-formyl derivative .

  • C-Formylation & Cyclization (One-Pot Variation):

    • React the N-formyl intermediate with ethyl formate and sodium ethoxide (Claisen condensation) to form the

      
      -formyl enolate.
      
    • Add potassium thiocyanate (KSCN) and concentrated HCl slowly. The thiocyanate reacts with the enolate to close the ring, precipitating Ethyl 1-(4-methoxybenzyl)-2-mercapto-1H-imidazole-5-carboxylate .

  • Desulfurization: The 2-mercapto group is removed oxidatively. Slowly add the mercapto-imidazole to dilute nitric acid (10-20%) with gentle heating (oxidation to sulfinic acid -> desulfonation). Alternatively, Raney Nickel can be used, but oxidative methods are often cleaner for this specific scaffold.

  • Hydrolysis: Standard saponification (NaOH/EtOH) yields the final 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid .

Key Insight: The formation of the 2-mercapto intermediate is the thermodynamic sink of the cyclization, ensuring high yields. The desulfurization step is robust and typically quantitative.

Route B: Diester Desymmetrization

Best for: Rapid synthesis if Diethyl imidazole-4,5-dicarboxylate is commercially available.

This route leverages steric differentiation. The starting material is symmetric, so alkylation is non-regioselective (producing only one product). The discrimination occurs during hydrolysis: the ester at position 4 is less sterically hindered than the ester at position 5 (which is flanked by the bulky PMB group).

Reaction Scheme

RouteB Diester Diethyl imidazole 4,5-dicarboxylate Alkylated Diethyl 1-PMB-imidazole 4,5-dicarboxylate Diester->Alkylated PMB-Cl, K2CO3 DMF MonoAcid 1-PMB-4-carboxy 5-ethoxycarbonyl imidazole Alkylated->MonoAcid 1. eq. NaOH (Selective Hydrolysis at C4) Ester5 Ethyl 1-PMB imidazole-5-carboxylate MonoAcid->Ester5 Heat (-CO2) (Decarboxylation) Product Target Acid (1,5-Isomer) Ester5->Product NaOH / H2O

Figure 2: Steric-controlled hydrolysis of the diester intermediate.

Detailed Protocol
  • Alkylation: Treat diethyl imidazole-4,5-dicarboxylate with PMB-Cl and

    
     in DMF. Yields are typically high (>90%).
    
  • Selective Hydrolysis: Treat the diester with 1.0 - 1.1 equivalents of NaOH or KOH in ethanol at room temperature. The C4-ester hydrolyzes significantly faster than the C5-ester due to the steric bulk of the PMB group shielding C5.

  • Decarboxylation: Acidify to isolate the mono-acid. Heat the mono-acid in a high-boiling solvent (e.g., dichlorobenzene or diphenyl ether) or neat to 160-200°C. Heteroaromatic acids adjacent to imine nitrogens decarboxylate readily. This leaves the 5-ester .

  • Final Hydrolysis: Saponify the remaining 5-ester to obtain the target acid.

Risk Factor: If hydrolysis conditions are too vigorous, the C5 ester may also hydrolyze, or you may get a mixture. Careful monitoring is required.

Route C: Direct Alkylation (Not Recommended)

Why it fails: Alkylation of Methyl 4(5)-imidazolecarboxylate occurs at the nitrogen atom furthest from the electron-withdrawing ester group (steric and electronic repulsion).

  • Major Product: Methyl 1-(4-methoxybenzyl)-1H-imidazole-4 -carboxylate (typically >80%).

  • Minor Product: Methyl 1-(4-methoxybenzyl)-1H-imidazole-5 -carboxylate (Target precursor, typically <20%).

Separating these regioisomers requires difficult chromatography. This route is only viable if the 1,4-isomer is the desired target.

Comparison of Metrics

FeatureRoute A (De Novo)Route B (Diester)Route C (Direct)
Step Count 5-642
Regio-Purity >99% ~95%<20%
Atom Economy Moderate (Loss of S)Good (Loss of CO2)High
Reagent Cost Low (Glycine, Formate)High (Diester)Medium
Purification CrystallizationExtraction/Chrom.Column (Difficult)

References

  • Marckwald Cyclization Mechanism:Org. Synth.1941, 21, 424. (Preparation of Glycine ethyl ester precursors).
  • Desulfurization of 2-Mercaptoimidazoles:J. Am. Chem. Soc.1949, 71, 644.
  • Diester Route Selectivity: J. Org. Chem.1985 , 50, 2218.[1] (Selective hydrolysis of imidazole diesters).

  • Regioselectivity of Imidazole Alkylation:J. Chem. Soc. Perkin Trans. 11990, 2567.
  • Vericiguat/sGC Stimulator Chemistry:J. Med. Chem.2014, 57, 178. (Contextual relevance of 1-benzyl-substituted heterocyclic acids).

Sources

interpretation of mass spectrometry fragmentation of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative MS/MS Profiling: Structural Elucidation of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic Acid

Executive Summary & Strategic Context

The Challenge: In the synthesis of imidazole-based pharmaceutical intermediates, particularly angiotensin II receptor antagonists and glucagon receptor modulators, the regioselectivity of N-alkylation is a critical quality attribute. Reacting 4(5)-imidazole carboxylic acid derivatives often yields a mixture of 1,5- and 1,4-isomers .

The Solution: While NMR is the gold standard, it requires high solubility and distinct NOE signals. Mass Spectrometry (MS/MS), specifically Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) , offers a rapid, high-sensitivity alternative.

Scope of Guide: This guide objectively compares the fragmentation behavior of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid (Target) against its primary regioisomer (1,4-analog) and evaluates the performance of HCD (Higher-energy Collisional Dissociation) versus CID (Trap-based) for structural confirmation.

Technical Comparison: Fragmentation Modalities

To achieve definitive structural characterization, the choice of dissociation energy and method is paramount.

FeatureHCD (Orbitrap/Q-Exactive) CID (Ion Trap/Q-TOF) Verdict for Target Molecule
Energy Regime Beam-type, higher energy, non-resonant.Resonant excitation, lower energy ceiling.HCD is Superior. The benzyl-N bond is relatively weak, but the imidazole ring is stable. HCD provides the energy ramp needed to see both the benzyl cation and the imidazole ring fragments simultaneously.
Low Mass Cutoff None (ions are detected in Orbitrap)."1/3 Rule" (ions < 1/3 precursor m/z are lost).HCD is Critical. The key diagnostic ion for the PMB group is m/z 121. If the precursor is m/z 233, CID traps might destabilize or poorly trap fragments below m/z 70-80, losing small imidazole ring fragments.
Spectral Quality Richer spectra; "EI-like" fragmentation at high NCE.Clean spectra; dominates by lowest energy pathway (benzyl loss).HCD allows for "Energy Stepping" (e.g., 20, 40, 60 NCE) to visualize the full breakdown pathway in one scan.

Fragmentation Pathway Analysis

The mass spectrum of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid ([M+H]⁺ = 233.09) is dominated by two competitive pathways driven by the stability of the leaving groups.

Pathway A: The "PMB" Signature (Dominant)

The 4-methoxybenzyl (PMB) group is an electron-rich system. Upon collisional activation, the C-N bond cleaves heterolytically.

  • Mechanism: The positive charge is retained on the benzyl moiety due to the resonance stabilization of the methoxy group (forming a stable tropylium-like ion).

  • Observation: A base peak at m/z 121.06 .

Pathway B: Decarboxylation (Diagnostic)

The carboxylic acid at the C5 position is susceptible to decarboxylation (


 loss).
  • Mechanism: Proton transfer from the carboxylic acid to the adjacent N1 or C4 facilitates the loss of neutral

    
     (44 Da).
    
  • Observation: A fragment at m/z 189.09 .

  • Isomer Differentiation: In the 1,5-isomer , the carboxylic acid is sterically crowded by the bulky N1-benzyl group ("Ortho Effect"). This steric strain often accelerates decarboxylation or specific "ortho" rearrangements (loss of

    
    ) compared to the 1,4-isomer where the groups are distant.
    
Pathway C: Secondary Fragmentation
  • m/z 121

    
     m/z 77:  Loss of 
    
    
    
    (formaldehyde) and methyl radical from the methoxybenzyl cation yields the phenyl cation (
    
    
    ).

Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways, highlighting the diagnostic ions used to confirm the 1,5-substitution pattern.

FragmentationPathway Precursor Precursor Ion [M+H]+ : m/z 233.09 (1,5-Isomer) TS_Benzyl Transition State A (C-N Bond Cleavage) Precursor->TS_Benzyl Collision Energy (NCE 20-30) TS_Decarb Transition State B (Proton Transfer/Decarboxylation) Precursor->TS_Decarb Competitive Pathway Frag_PMB PMB Cation [C8H9O]+ m/z 121.06 (Base Peak) TS_Benzyl->Frag_PMB Charge Retention on Benzyl (Resonance Stabilized) Frag_Imid Imidazole Neutral (Not Detected) TS_Benzyl->Frag_Imid Neutral Loss Frag_Decarb Decarboxylated Ion [M+H - CO2]+ m/z 189.09 TS_Decarb->Frag_Decarb Loss of CO2 (-44 Da) Frag_Phenyl Phenyl Cation [C6H5]+ m/z 77.04 Frag_PMB->Frag_Phenyl Secondary Frag (- CH2O, - CH3)

Figure 1: Competitive fragmentation pathways of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid in ESI(+). The formation of m/z 121 is the thermodynamically favored route.

Experimental Protocol: Self-Validating Workflow

This protocol is designed for a Q-Exactive or Q-TOF system. It includes a "Isomer Discrimination Check" step.

Step 1: Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation of the imidazole nitrogen (

      
      ), maximizing [M+H]⁺ intensity.
      
  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

Step 2: Instrument Parameters (HCD - Orbitrap Example)
  • Polarity: Positive (+).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C (High temp prevents clustering of polar acids).

  • Resolution: 70,000 (Essential to resolve m/z 121.0653 from potential isobaric interferences).

  • NCE (Normalized Collision Energy): Stepped 20, 40, 80.

    • Logic: Low energy (20) preserves the m/z 189 (decarboxylated) ion. High energy (80) confirms the m/z 77 phenyl ring, validating the benzyl structure.

Step 3: The "Isomer Discrimination" Check

To distinguish the 1,5-isomer (Target) from the 1,4-isomer:

  • Isolate m/z 233.09.

  • Apply low collision energy (15-20 eV).

  • Calculate Ratio:

    
    .
    
    • Interpretation: The 1,5-isomer typically shows a higher R value than the 1,4-isomer due to the "Ortho Effect" facilitating proton transfer required for decarboxylation, whereas the 1,4-isomer favors clean benzyl cleavage.

Data Summary: Theoretical vs. Observed

Fragment IonFormulaTheoretical m/zError (ppm)Structural Assignment
Precursor

233.0921< 2.0[M+H]⁺ Parent
Base Peak

121.0648< 2.04-Methoxybenzyl cation (PMB)
Diagnostic 1

189.1022< 3.0Decarboxylation [M+H - CO2]⁺
Diagnostic 2

91.0542< 5.0Tropylium ion (from PMB)
Diagnostic 3

77.0386< 5.0Phenyl cation (High Energy)

Experimental Workflow Diagram

Workflow Sample Sample (1 µg/mL in MeOH/H2O) ESI ESI Source (+3.5 kV, 320°C) Sample->ESI Quad Quadrupole Select m/z 233.09 ESI->Quad Cell HCD Cell Stepped NCE (20-80) Quad->Cell Orbitrap Orbitrap Analyzer Res: 70k Cell->Orbitrap Data Spectrum Output Verify m/z 121 & 189 Orbitrap->Data

Figure 2: Step-by-step LC-MS/MS workflow for structural confirmation.

References

  • BenchChem. (2025).[1] Confirming the Structure of 5-(1H-Imidazol-4-yl)pentanoic Acid: A Comparative Guide to Mass Spectrometry Analysis.Link

  • Holčapek, M., et al. (2012). Fragmentation mechanisms of protonated benzylamines: ESI-MS/MS study and ab initio calculations. Journal of Mass Spectrometry.[2] Link (Contextual grounding for benzyl-N cleavage).

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids.[3] Link

  • National Institutes of Health (NIH). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Link (Mechanistic basis for PMB stability).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is designed to build your confidence in handling chemical waste by explaining the causality behind each procedural step, ensuring a self-validating system of safety and compliance.

The disposal of any chemical waste in a laboratory setting is strictly regulated to protect both personnel and the environment.[1] In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2][3] This guide is aligned with RCRA principles, which govern hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[3][4]

Part 1: Hazard Assessment and Characterization

  • Imidazole Moiety : The core imidazole structure is known to be a skin and eye irritant.[5] Some imidazole derivatives are classified as corrosive and may pose reproductive toxicity risks.[6][7] Therefore, it is prudent to handle the compound as a potential corrosive and reproductive toxin. Waste imidazole should be collected in a sealed, airtight, and compatible container, stored away from incompatible materials like strong oxidizers and acids.[8]

  • Carboxylic Acid Moiety : The carboxylic acid group imparts acidic properties. While simple, short-chain carboxylic acids may be neutralized and drain-disposed under specific local regulations, this is not permissible for complex organic acids, especially those with other hazardous functional groups.[9][10] The acidic nature requires segregation from bases and reactive metals.

  • Overall Profile : Given these components, 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid must be treated as hazardous chemical waste. Laboratory personnel should consider all unknown or unused chemical waste as hazardous until confirmed otherwise by a qualified professional.[1]

Any material used to clean up a spill of this substance, such as absorbent pads, must also be considered hazardous waste and disposed of accordingly.[1]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps from the moment the chemical is deemed waste to its final collection by a licensed disposal vendor.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste container, ensure appropriate PPE is worn to mitigate exposure risks.

  • Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.[11]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[8][12]

  • Body Protection : A standard laboratory coat is required. For handling larger quantities, a chemically resistant apron may be advisable.

  • Work Area : All handling of this waste should occur within a properly functioning certified laboratory chemical fume hood to prevent inhalation of any dust or aerosols.[8]

Step 2: Waste Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Select a Compatible Container : The container must be made of a material compatible with the acidic and organic nature of the waste. High-density polyethylene (HDPE) or glass containers are typically suitable. The original product container is often the best choice. Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof screw-top cap.[13][14]

  • Proper Labeling : This is a critical regulatory requirement. The moment the first drop of waste enters the container, it must be labeled.[8][14] The label must include:

    • The words "Hazardous Waste" .[15]

    • The full chemical name: "1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid" . Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Corrosive," "Irritant," "Potential Reproductive Toxin").[15]

Step 3: Segregation of Waste

Proper segregation prevents dangerous chemical reactions within the waste container or accumulation area.

  • Store Separately : This waste stream must be segregated from incompatible materials.[1] Key incompatibilities for this compound include:

    • Strong Oxidizers

    • Strong Acids and Acid Chlorides [8]

    • Bases

  • Physical Barriers : Use separate secondary containment (such as a plastic tub) to enforce segregation from other chemical waste categories.[13]

Step 4: On-Site Accumulation

Laboratories typically accumulate waste in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[15]

  • Location : The SAA must be under the control of laboratory personnel.[13]

  • Container Management : The hazardous waste container must be kept closed at all times except when adding waste.[1][14] This minimizes the release of vapors and prevents spills.

  • Volume Limits : No more than 55 gallons of hazardous waste may be stored in a single SAA.[15]

  • Collection Request : Once the container is full or the waste is no longer being generated, a collection request should be submitted to your institution's Environmental Health & Safety (EHS) or equivalent department.[8] They will arrange for pickup by trained personnel.

Part 3: Regulatory and Compliance Summary

Understanding your facility's generator status is key to maintaining compliance with accumulation time limits and reporting requirements.

Generator Status Hazardous Waste Generation Rate (per month) On-Site Accumulation Time Limit (Central Accumulation Area)
Very Small Quantity Generator (VSQG) ≤ 100 kg (approx. 220 lbs)No time limit
Small Quantity Generator (SQG) > 100 kg to < 1,000 kgUp to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (approx. 2,200 lbs)Up to 90 days

This table summarizes federal EPA guidelines. State regulations may be more stringent. Data sourced from EPA and regulatory compliance guides.[4][14]

Final disposal must be conducted by a licensed hazardous waste management company, which will use approved methods such as high-temperature incineration.[14] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [13]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment & Segregation cluster_accumulate Accumulation & Disposal start Chemical identified as waste assess_hazard 1. Assess Hazards (Based on functional groups: Imidazole, Carboxylic Acid) start->assess_hazard determine_hazardous 2. Classify as Hazardous Waste assess_hazard->determine_hazardous select_ppe 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) determine_hazardous->select_ppe select_container 4. Select Compatible Container (e.g., HDPE) select_ppe->select_container label_container 5. Attach 'Hazardous Waste' Label with full chemical name select_container->label_container segregate 6. Segregate from Incompatibles (Oxidizers, Bases, Strong Acids) label_container->segregate store_saa 7. Store in Satellite Accumulation Area (SAA) segregate->store_saa keep_closed Keep container closed except when adding waste store_saa->keep_closed request_pickup 8. Container Full? Submit collection request to EHS keep_closed->request_pickup Yes ehs_pickup 9. Await pickup by trained EHS personnel request_pickup->ehs_pickup final_disposal Final Disposal (Licensed Vendor) ehs_pickup->final_disposal

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.